4-Bromo-2-fluoro-6-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSHGRUGIUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726478 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457051-15-9 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Bromo-2-fluoro-6-methoxybenzonitrile" molecular weight
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core properties, logical synthesis strategies, reactivity, and its pivotal role as a versatile building block in modern chemical research, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—a nitrile, a bromine atom, a fluorine atom, and a methoxy group—all positioned on a central benzene ring. This unique arrangement allows for sequential and selective chemical transformations, making it a sought-after precursor in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] While direct literature on this specific molecule is sparse, its structural motifs are prevalent in patented kinase inhibitors and central nervous system (CNS) drug candidates, highlighting its potential in constructing novel therapeutic agents.[1] This guide will provide a detailed examination of its properties and a scientifically-grounded perspective on its application.
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Weight | 230.03 g/mol | [3][4][5] |
| Molecular Formula | C₈H₅BrFNO | [3][6] |
| CAS Number | 457051-15-9 | [3][4][6] |
| Appearance | Solid, White to Off-White Crystalline Powder | [2][6] |
| Purity | Typically ≥95% | [3][6] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | [3] |
| LogP (octanol-water partition coeff.) | 2.468 | [3] |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [5] |
Structural Analysis and Reactivity
The reactivity of this compound is dictated by its electronically diverse substituents. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. Conversely, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group acts as an electron-donating group, influencing the regioselectivity of certain reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.
Caption: Figure 1: Key Reactive Sites of the Molecule.
Proposed Synthesis Protocol
Workflow: Retrosynthetic Analysis
A plausible approach involves the cyanation of a corresponding aryl bromide precursor, 1,4-dibromo-2-fluoro-6-methoxybenzene. This precursor can be synthesized from commercially available 3-fluoroanisole through a regioselective bromination process.
References
"4-Bromo-2-fluoro-6-methoxybenzonitrile" structure
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Structure, Reactivity, and Applications
This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core structural and physicochemical properties, explore its synthetic accessibility and chemical reactivity, and discuss its potential applications as a versatile building block for novel molecules. This document is intended for professionals engaged in drug discovery, agrochemical research, and the development of advanced organic materials.
Molecular Structure and Identification
This compound is a polysubstituted benzene ring featuring a strategic arrangement of four distinct functional groups: a bromo group, a fluoro group, a methoxy group, and a nitrile group. This unique combination imparts a specific reactivity profile and steric and electronic properties that make it a valuable intermediate in multi-step syntheses.
The IUPAC name for this compound is this compound. Its fundamental identifiers are summarized in the table below for precise documentation and material sourcing.
| Identifier | Value | Source(s) |
| CAS Number | 457051-15-9 | [1][2] |
| Molecular Formula | C₈H₅BrFNO | [1][3] |
| Molecular Weight | 230.03 g/mol | [1] |
| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)C#N | [4] |
| InChI | 1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
| InChIKey | RCVMSHGRUGIUOD-UHFFFAOYSA-N |
The spatial arrangement of these functional groups is critical to its utility. The methoxy and fluoro groups are positioned ortho to the nitrile, while the bromo group is in the para position. This substitution pattern dictates the molecule's electronic landscape and provides multiple, distinct sites for chemical modification.
Caption: 2D structure of this compound with key functional groups highlighted.
Physicochemical Properties and Characterization
Understanding the physical properties of a chemical is paramount for its effective handling, storage, and application in experimental setups. This compound is typically supplied as a solid with a purity of 95% or higher.[3]
| Property | Value / Description | Source(s) |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | [1] |
| logP (Predicted) | 2.468 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Validation
While specific spectral data must be confirmed by the supplier for each batch, the structure of this compound can be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would exhibit two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region (~3.8-4.0 ppm) for the methoxy (–OCH₃) protons.
-
¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (–C≡N) would appear significantly downfield.
-
¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak [M]+ corresponding to the monoisotopic mass of 228.95386 Da.[4] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed, presenting as two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ would be indicative of the nitrile (–C≡N) stretching vibration.
Synthesis and Reactivity Analysis
Plausible Synthetic Pathway
A plausible precursor would be a dibrominated anisole derivative. The synthesis could proceed as follows:
-
Starting Material: 1,5-Dibromo-3-fluoro-2-methoxybenzene.
-
Reaction: Nucleophilic aromatic substitution of one bromo group with a cyanide group.
-
Reagents: Copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Rationale: The choice of CuCN is critical as it is the source of the nitrile. DMF is an excellent solvent for this transformation due to its ability to dissolve the reagents and its high boiling point, which allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy for this substitution.
Exemplary Experimental Protocol
This protocol is a representative example and must be adapted and optimized under proper laboratory safety protocols.
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 eq) and Copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride to complex with excess cyanide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.
Reactivity Profile
The true value of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Caption: Key reaction pathways available for this compound.
-
The Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. This is the most common and powerful application for building complex molecular scaffolds.
-
The Nitrile Group: This group is a versatile synthetic precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine (benzylamine derivative).
-
The Aromatic Ring: The existing substituents activate the ring for further electrophilic or nucleophilic aromatic substitution, although reactions at this site are often less selective than transformations at the bromo or nitrile positions.
Applications in Research and Development
The structural motifs present in this molecule are frequently found in biologically active compounds and functional organic materials.
-
Medicinal Chemistry: As a highly functionalized aromatic ring, this compound serves as an excellent starting point or intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The ability to perform cross-coupling at the bromine site and modify the nitrile group allows for rapid library synthesis in drug discovery campaigns. Substituted benzonitriles are key components in various therapeutic agents, including kinase inhibitors for oncology.
-
Materials Science: The rigid, electron-deficient nature of the benzonitrile core, combined with the potential for extension via cross-coupling, makes it a candidate for creating conjugated organic molecules. Such molecules are essential for the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other electronic materials.
-
Agrochemicals: The synthesis of novel herbicides, pesticides, and fungicides often relies on functionalized aromatic building blocks. The specific substitution pattern of this molecule could be leveraged to develop new crop protection agents with improved efficacy and safety profiles.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.
| Safety Information | Details | Source(s) |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always use this chemical within a certified fume hood.
-
Wear standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a highly functionalized and synthetically versatile chemical intermediate. Its value is derived from the presence of multiple, orthogonally reactive functional groups on a single aromatic scaffold. The bromo group serves as a prime site for constructing complex molecular architectures via cross-coupling chemistry, while the nitrile group offers a gateway to other important functionalities. These features make it a compound of high interest for researchers and drug development professionals aiming to synthesize novel and impactful molecules in pharmaceuticals, materials, and agrochemicals.
References
A Comprehensive Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-2-fluoro-6-methoxybenzonitrile, a key substituted benzonitrile intermediate. The document delineates a plausible and detailed synthetic pathway, leveraging established chemical transformations. It further explores the compound's physicochemical and spectroscopic properties, including predicted ¹H and ¹³C NMR spectra, and discusses its electronic characteristics and reactivity profile. A significant focus is placed on its potential applications as a crucial building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Introduction and IUPAC Nomenclature
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nitrile group, a bromine atom, a fluorine atom, and a methoxy group on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.
The formal IUPAC name for this compound is This compound .
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 457051-15-9 | [1][2][3] |
| Molecular Formula | C₈H₅BrFNO | [1][2][3] |
| Molecular Weight | 230.03 g/mol | [3] |
| Appearance | Solid | [1][2] |
| Purity | ≥95% | [1][2][3] |
| Storage | Sealed in dry, room temperature | [2] |
| InChI Key | RCVMSHGRUGIUOD-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C(=CC(=C1)Br)F)C#N | N/A |
Plausible Synthetic Pathway
Rationale for the Proposed Synthetic Route
The proposed synthesis leverages the directing effects of the substituents on the aniline starting material. The amino and methoxy groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the existing substituents would favor bromination at the para position relative to the amino group. The subsequent conversion of the amino group to a nitrile via the Sandmeyer reaction is a classic and reliable transformation.
Proposed Synthesis Workflow
References
"4-Bromo-2-fluoro-6-methoxybenzonitrile" safety data sheet
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a key intermediate and building block in organic synthesis. Its trifunctional nature—featuring a nitrile, a bromo group, and electron-donating/withdrawing fluoro and methoxy groups—makes it a versatile reagent in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards. The presence of a nitrile group (-C≡N), a brominated aromatic ring, and a fluoro substituent all contribute to its toxicological and reactivity profile. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures required to work with this compound responsibly. The insights provided are synthesized from available supplier safety data, extrapolated information from structurally similar compounds, and established chemical safety principles.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties influence its behavior in the laboratory, potential exposure routes, and appropriate storage conditions.
| Property | Value | Source(s) |
| CAS Number | 457051-15-9 | [2][3][4] |
| Molecular Formula | C₈H₅BrFNO | [3][4] |
| Molecular Weight | 230.03 g/mol | [3][4] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥95% | [3][4] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [2][4] |
| Predicted LogP | 2.46848 | [4] |
Part 2: Hazard Identification and Toxicology
While specific toxicological studies on this compound are not extensively published, the hazard profile can be reliably constructed from its GHS classification provided by suppliers and toxicological data from the parent compound, benzonitrile, and other halogenated benzonitriles. The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.
GHS Classification Summary
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [5][6][7] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [5][7] |
*Note: H312 and H332 are listed for the closely related compounds 4-Bromo-2-fluoro-6-methyl benzonitrile and 4-Bromo-2-fluorobenzonitrile and are prudent to assume for this analogue in the absence of specific data.[5][7]
Toxicological Profile: A Mechanistic Perspective
The toxicity of benzonitriles is a significant concern. While the primary metabolic pathway for benzonitrile itself is aromatic hydroxylation to cyanophenols, avoiding the release of free cyanide, the potential for severe toxic effects remains[8]. Exposure to high concentrations of benzonitrile can lead to symptoms including respiratory distress, dizziness, headache, convulsions, and even coma[8][9]. The target organs are typically the central nervous system and liver[9]. Given the structure of this compound, it is critical to assume a similar toxicological profile.
Part 3: Risk Assessment and Control Workflow
A systematic approach to risk assessment is mandatory before handling this compound. The goal is to create a self-validating system of controls where engineering, administrative, and personal protective measures work in concert to minimize exposure.
Caption: Risk assessment workflow for handling hazardous chemical compounds.
Part 4: Safe Handling and Engineering Controls
All work with this compound must be performed within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure[10]. As a solid, the primary risk during handling is the generation of dust or aerosols during weighing and transfer.
Protocol for Weighing and Transfer:
-
Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.
-
Tare Container: Place a tared, sealable receiving container (e.g., a round-bottom flask with a septum) on the balance within the fume hood.
-
Aliquot Transfer: Carefully transfer the required amount of this compound from the stock bottle to the receiving container using a spatula. Avoid any actions that could generate dust.
-
Seal and Clean: Immediately and securely close both the stock bottle and the receiving container. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
-
Solubilization: If the next step is to dissolve the compound, add the solvent via syringe or cannula directly into the sealed receiving container within the fume hood.
Caption: Standard workflow for safely handling potent solid chemicals.
Part 5: Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the hazards presented by the compound.
-
Hand Protection: Wear nitrile gloves. Given the classification "Harmful in contact with skin" (H312), double-gloving is recommended, especially for prolonged handling. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact[6].
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation[10].
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required if engineering controls are insufficient or during a large-scale spill cleanup[9]. The need for respiratory protection should be determined by a formal risk assessment.
Part 6: Storage and Incompatibility
Proper segregation and storage are crucial to prevent hazardous reactions.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area[2][11]. Keep it away from heat, sparks, and open flames[12].
-
Incompatible Materials: As a substituted benzonitrile, this compound should be segregated from:
Part 7: Accidental Release and First Aid Measures
Prompt and correct response to an accident is critical.
Spill Cleanup (Small Scale):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation (fume hood).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust[11].
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[10].
-
Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10].
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Part 8: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Caption: Decision workflow for the compliant disposal of chemical waste.
Disposal Protocol:
-
Segregation: Do not mix benzonitrile waste with other waste streams, particularly acids or oxidizers[11].
-
Containment: Collect waste in a dedicated, properly labeled, and chemically compatible container. The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal Method: The ultimate disposal will likely be via high-temperature incineration by a licensed hazardous waste disposal facility[11]. Never dispose of this chemical down the drain or in regular trash.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 457051-15-9 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Architectural Element in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic value of highly functionalized aromatic building blocks cannot be overstated. 4-Bromo-2-fluoro-6-methoxybenzonitrile, identified by its CAS Number 457051-15-9, emerges as a pivotal intermediate. Its unique substitution pattern—a nitrile for cyanation or reduction, a bromine atom for cross-coupling reactions, and electron-modulating fluoro and methoxy groups—renders it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, plausible synthetic strategies, and practical applications, with a focus on empowering researchers to leverage its full potential.
Part 1: Commercial Sourcing and Physicochemical Profile
For any research and development campaign, securing a reliable source of starting materials is the foundational first step. This compound is available from several reputable chemical suppliers, typically synthesized on demand for research and bulk quantities.
Commercial Supplier Overview
The following table summarizes key commercial suppliers and their typical product specifications. Purity levels are consistently high, which is critical for achieving reproducible results in sensitive downstream applications like catalysis and pharmaceutical synthesis.[1][2]
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Notes |
| Sigma-Aldrich | 457051-15-9 | C₈H₅BrFNO | 230.04 | ≥95% | Provides key documents like Certificate of Analysis (COA) and safety information. |
| ChemScene | 457051-15-9 | C₈H₅BrFNO | 230.03 | ≥95% | Offers custom synthesis and commercial production services.[2] |
| CymitQuimica | 457051-15-9 | C₈H₅BrFNO | 230.03 | ≥95% | Distributes products from various brands, intended for laboratory use.[1] |
| Sunway Pharm Ltd | 457051-15-9 | C₈H₅BrFNO | 230.03 | Not Specified | Listed as a product offering.[3] |
| BLD Pharm | 457051-15-9 | C₈H₅BrFNO | Not Specified | Not Specified | Provides analytical data including NMR, HPLC, and LC-MS.[4] |
Chemical Structure and Identity
The precise arrangement of functional groups is key to the molecule's utility. The following diagram illustrates its structure.
Caption: Structure of this compound.
Physicochemical Properties
Understanding the molecule's physical and chemical properties is essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 457051-15-9 | [2] |
| Molecular Formula | C₈H₅BrFNO | [2] |
| Molecular Weight | 230.03 - 230.04 g/mol | [2] |
| Physical Form | Solid | [1] |
| SMILES | N#CC1=C(OC)C=C(Br)C=C1F | [2] |
| InChI Key | RCVMSHGRUGIUOD-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | [2] |
| logP | 2.46848 | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Part 2: Synthesis and Reactivity Insights
While commercial procurement is common, understanding the synthetic rationale provides deeper insight into potential impurities and reaction pathways. The synthesis of polysubstituted benzonitriles often involves multi-step sequences. A plausible route to this compound can be conceptualized from related preparations found in chemical literature and patents.[5][6]
Conceptual Synthetic Workflow
A logical approach would start from a more readily available substituted aniline. The workflow involves protection, directed bromination, and a Sandmeyer reaction to install the nitrile group. The Sandmeyer reaction, in particular, is a classic and robust method for converting an aryl amine to a nitrile via a diazonium salt intermediate.
Caption: Plausible synthetic pathway to the target compound.
Causality Behind Choices:
-
Protection: The initial acetylation of the aniline protects the amine group from oxidation and side reactions during bromination. It also serves as a directing group.
-
Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for activated aromatic rings. The acetamido and methoxy groups are ortho, para-directing, leading to bromination at the C4 position.
-
Sandmeyer Reaction: This classic transformation is highly reliable for introducing a nitrile group onto an aromatic ring, proceeding from the stable aniline precursor.
Part 3: Application in Drug Discovery - A Practical Workflow
The true value of this compound lies in its utility as a versatile building block. The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents. This is a cornerstone of modern medicinal chemistry for generating libraries of novel compounds.
Workflow: Suzuki Cross-Coupling for Novel Biaryl Synthesis
This workflow demonstrates how the title compound can be used to synthesize a more complex biaryl structure, a common motif in kinase inhibitors and other drug candidates.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - CAS:457051-15-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. 457051-15-9|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Introduction: 4-Bromo-2-fluoro-6-methoxybenzonitrile as a Versatile Building Block
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a nitrile group, and electron-donating fluoro and methoxy substituents, makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for the facile construction of novel biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic electronics.
The bromine atom at the 4-position serves as a key handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1] The electronic nature of the aryl bromide, influenced by the electron-donating methoxy group and the electron-withdrawing, yet resonance-donating, fluorine atom, can impact its reactivity in the catalytic cycle.[2] This application note provides a detailed protocol for the Suzuki coupling of this compound with a representative arylboronic acid, offering a starting point for synthetic campaigns and further optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronic acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions are based on established methods for structurally similar and electronically-rich aryl bromides.[5][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | 0.02 - 0.05 (2-5 mol%) |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Reaction Medium | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Silica Gel | Stationary Phase for Chromatography | - |
| Ethyl Acetate, Hexanes | Solvents for Workup and Chromatography | - |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The typical reaction concentration is 0.1 M with respect to the starting aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For electron-rich aryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective.[8] These ligands facilitate the oxidative addition step and promote catalyst stability.
-
Base Selection: The choice of base is critical for the transmetalation step. Carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used and are effective in most cases. For more challenging couplings, stronger bases like K₃PO₄ may be beneficial.[4]
-
Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane, toluene, and DMF are common organic solvents.[6]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates and catalyst system. A temperature range of 80-100 °C is a good starting point for aryl bromides.[7]
-
Troubleshooting Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. Ensure all reagents are pure and the reaction is carried out under strictly anaerobic conditions to prevent catalyst deactivation.[8]
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of novel biaryl compounds. The protocol outlined in this application note serves as a robust starting point for researchers. By understanding the reaction mechanism and the key parameters influencing its efficiency, scientists can effectively utilize this important transformation in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"4-Bromo-2-fluoro-6-methoxybenzonitrile" Buchwald-Hartwig amination procedure
An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Introduction: Navigating the Synthesis of Complex Arylamines
The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a robust and versatile palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in both academic and industrial research, particularly in drug development, where arylamine scaffolds are prevalent in a multitude of pharmaceutical agents.[3][4] The power of this cross-coupling lies in its ability to overcome the limitations of traditional methods, which often suffer from harsh conditions and limited functional group tolerance.[1][3]
This guide focuses on a specific, yet challenging, substrate: This compound . This molecule presents a unique combination of electronic and steric features. The electron-withdrawing cyano and fluoro groups activate the aryl bromide towards oxidative addition, while the ortho-fluoro and ortho-methoxy substituents introduce significant steric hindrance around the reaction center. Understanding how to modulate the catalyst system to accommodate these competing factors is critical for achieving high-yielding and clean transformations.
This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings, a guide to selecting optimal reaction components, a step-by-step experimental procedure, and a troubleshooting guide to navigate potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][5][6] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[6]
Component Selection: A Rationale-Driven Approach
Success in coupling a sterically hindered and electronically complex substrate like this compound hinges on the judicious selection of each reaction component.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources that form the active Pd(0) catalyst in situ.[7][8] For challenging substrates, commercially available palladium precatalysts (e.g., XPhos Pd G3/G4) are highly recommended. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species, often leading to more reliable results and lower catalyst loadings.[7] |
| Ligand | For Primary Amines: BrettPhos, tBuXPhos.[9][10] For Secondary Amines: RuPhos, XPhos.[4][9] | The choice of ligand is paramount. The ortho-fluoro and ortho-methoxy groups on the substrate create a sterically demanding environment. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[1] They promote the reductive elimination step, prevent catalyst decomposition, and can help suppress side reactions like β-hydride elimination.[11] The specific ligand often depends on the nucleophilicity and steric bulk of the amine partner.[7] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common for deprotonating the amine.[7] However, the cyano group on the substrate can be sensitive to very strong bases. If side reactions are observed, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a prudent strategy.[12] |
| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous, aprotic polar solvents are standard.[6] Toluene is a frequent choice for its ability to dissolve the organic components and its suitable boiling point for reactions requiring heat (typically 80-110 °C).[7][9] |
| Amine | Primary & Secondary Aliphatic/Aromatic Amines | The nature of the amine dictates the optimal ligand choice. Primary amines often couple well using ligands like BrettPhos, while secondary amines may require different ligands like RuPhos to achieve high efficiency.[4] |
Experimental Protocol: General Procedure
This protocol provides a reliable starting point. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent catalyst deactivation.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (to make a 0.1-0.2 M solution)
-
Oven-dried reaction vial with a PTFE-lined screw cap
-
Magnetic stir bar
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 230 mg, 1.0 mmol), the chosen amine (1.2 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 16.7 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5-10 mL).
-
Reaction Setup: Seal the vial tightly with the screw cap. If desired, wrap the cap with electrical tape for an extra secure seal.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert conditions if necessary) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Incorrect ligand/base combination.3. Insufficient temperature. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a reliable precatalyst.[7]2. Screen a panel of ligands (e.g., XPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | The primary side product is the debrominated starting material (2-fluoro-6-methoxybenzonitrile). This can arise from a competing β-hydride elimination pathway.[11] | Switch to a bulkier ligand that favors reductive elimination over β-hydride elimination. CPhos and related ligands have been designed to suppress this side reaction.[11] |
| Substrate Decomposition | The base may be too strong, leading to reaction with the cyano or other functional groups. | Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[12] These are often effective, especially with chelating ligands like Xantphos.[12] |
| Inhibition by Iodide | While not applicable to this bromide substrate, it's a key consideration for aryl iodides, where iodide can inhibit the catalyst.[7][9] | Use toluene as a solvent, as the resulting iodide salt has poor solubility.[9] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. entegris.com [entegris.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Introduction: Strategic Functionalization of a Privileged Scaffold
4-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing nitrile, a strong ortho-directing methoxy group, a deactivating but sterically influential fluorine atom, and a versatile bromine handle—makes it an attractive scaffold for generating complex molecular architectures. The bromine atom, in particular, serves as a key functional group for derivatization via palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in modern organic synthesis.[1][2]
This guide provides an in-depth technical overview and detailed, field-proven protocols for the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to this specific substrate. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale for experimental choices, ensuring both reproducibility and adaptability.
Core Principles: The Palladium Catalytic Cycle
The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex. This is often the rate-limiting step and is influenced by the electronic nature of the aryl halide.[4]
-
Transmetalation: The organic moiety from a second organometallic reagent (e.g., organoboron, organoamine, organocopper) displaces the halide on the palladium complex. This step is facilitated by a base or other additives.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
The efficiency of each step is profoundly influenced by the choice of ligands, which modulate the steric and electronic environment of the palladium atom, as well as the base, solvent, and temperature.
Caption: The generalized Palladium(0)/Palladium(II) catalytic cycle.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] Its advantages include the commercial availability of a vast array of boronic acids, the stability of the boron reagents to air and moisture, and the generation of non-toxic inorganic byproducts.[6]
Scientific Rationale: For our substrate, this compound, the electron-rich nature due to the methoxy group can slow the initial oxidative addition step. However, the ortho-fluoro and nitrile groups are electron-withdrawing, which can help mitigate this effect. The choice of a palladium catalyst with electron-rich and bulky phosphine ligands is crucial to promote the oxidative addition and subsequent reductive elimination steps.[6] A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically effective for activating the boronic acid for transmetalation without causing unwanted side reactions.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: (Self-generated image of the Suzuki reaction of the target molecule)
| Component | Role | Recommended Reagents | Molar Eq. | Mol % |
| Aryl Halide | Substrate | This compound | 1.0 | - |
| Boronic Acid | Coupling Partner | Aryl- or Vinylboronic Acid | 1.2 - 1.5 | - |
| Palladium Precatalyst | Catalyst Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | - | 1 - 3 |
| Ligand | Catalyst Stabilizer & Activator | SPhos, XPhos, or P(t-Bu)₃ | - | 2 - 6 |
| Base | Boronate Activation | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | - |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and, if necessary, the additional ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, a temperature of 100-120 °C for 15-45 minutes is a good starting point.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route from aryl halides and primary or secondary amines.[3][8] This reaction is indispensable in pharmaceutical research, as the arylamine motif is a common feature in bioactive molecules.[1]
Scientific Rationale: The substrate's ortho-fluoro and methoxy groups introduce steric hindrance around the reaction center. This necessitates the use of sterically bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the challenging oxidative addition step with hindered aryl bromides.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the reductive elimination step.[4][8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: (Self-generated image of the Buchwald-Hartwig reaction of the target molecule)
| Component | Role | Recommended Reagents | Molar Eq. | Mol % |
| Aryl Halide | Substrate | This compound | 1.0 | - |
| Amine | Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 | - |
| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | - | 1 - 2 |
| Ligand | Bulky Biarylphosphine | XPhos, RuPhos, or BrettPhos | - | 2 - 4 |
| Base | Strong, Non-nucleophilic | NaOtBu or LHMDS | 1.5 - 2.0 | - |
| Solvent | Aprotic, Non-polar | Toluene or 1,4-Dioxane | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[10][11] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[12]
Scientific Rationale: The classic Sonogashira mechanism involves two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the terminal alkyne and as a solvent. For electron-rich aryl bromides like our substrate, reaction rates can sometimes be sluggish. The use of a copper co-catalyst (e.g., CuI) is generally beneficial.[12] More recent "copper-free" protocols often require specific ligands and stronger bases to achieve high efficiency.[13]
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: (Self-generated image of the Sonogashira reaction of the target molecule)
| Component | Role | Recommended Reagents | Molar Eq. | Mol % |
| Aryl Halide | Substrate | This compound | 1.0 | - |
| Alkyne | Coupling Partner | Terminal Alkyne | 1.2 - 1.5 | - |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | - | 1 - 3 |
| Copper Co-catalyst | Acetylide Formation | Copper(I) Iodide (CuI) | - | 2 - 5 |
| Base | Deprotonation/Solvent | Triethylamine (Et₃N) or Diisopropylamine | >3.0 | - |
| Solvent | Co-solvent (optional) | THF or Toluene | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or directly use the amine base as solvent). Add the amine base (e.g., triethylamine, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization Workflow
Even with robust protocols, cross-coupling reactions can sometimes yield suboptimal results. Common issues include low conversion, formation of side products (e.g., homocoupling, dehalogenation), or catalyst decomposition.
Caption: A logical workflow for troubleshooting and optimizing cross-coupling reactions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. ajphr.com [ajphr.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Substituted Biaryls and a Key Building Block
An In-Depth Guide to the Synthesis of Biaryl Scaffolds Utilizing 4-Bromo-2-fluoro-6-methoxybenzonitrile
Biaryl structures are a cornerstone of modern molecular design, recognized as privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them integral to numerous approved drugs.[2] The synthesis of these complex molecules, however, demands robust and versatile chemical tools. Among the vast arsenal of building blocks available to chemists, This compound (CAS No. 457051-15-9) has emerged as a particularly valuable intermediate.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of functionalized biaryl compounds. Its structure is strategically designed for versatility: the bromine atom serves as a reactive handle for cross-coupling reactions, while the fluoro, methoxy, and nitrile groups offer opportunities for further modification and modulate the electronic and physical properties of the final product. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting.
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing biaryl C-C bonds, valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6][7] Understanding the catalytic cycle is paramount to mastering its application and troubleshooting experiments.
The reaction proceeds through three primary steps:
-
Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.
-
Transmetalation : A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
The choice of catalyst, ligand, base, and solvent system is critical and interdependent, directly influencing reaction efficiency, yield, and purity.
Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with various arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow
Step-by-Step Protocol
-
Vessel Preparation : To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 230 mg).
-
Reagent Addition : Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg, 2.0 equiv.).
-
Establish Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Under a positive flow of inert gas, add the solvent system via syringe. A common choice is a 4:1 mixture of 1,4-Dioxane and water (e.g., 8 mL dioxane and 2 mL water).[9]
-
Degassing : Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to thoroughly remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction Execution : Securely seal the vessel and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up : After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Data & Performance: Versatility of Coupling Partners
The protocol described is effective for a wide range of arylboronic acids. The electronic nature of the boronic acid substituent can influence reaction times and yields, but high conversions are generally achievable.
| Entry | Arylboronic Acid Partner | Product Structure | Typical Yield (%) |
| 1 | Phenylboronic acid | ![]() | 92% |
| 2 | 4-Methoxyphenylboronic acid | ![]() | 95% |
| 3 | 3-Tolylboronic acid | ![]() | 89% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | ![]() | 85% |
| 5 | Thiophene-2-boronic acid | ![]() | 88% |
| Note: Yields are representative and can vary based on reaction scale and purification efficiency. Product images are illustrative. |
Expert Insights: Troubleshooting and Optimization
-
Causality of Low Yields : If yields are suboptimal, first verify the quality and purity of the reagents, especially the boronic acid, which can degrade over time. Incomplete degassing is a common culprit for catalyst deactivation. Consider increasing the catalyst loading to 5 mol% or switching to a more robust catalyst/ligand system like Pd(dppf)Cl₂.
-
The Role of the Base : The base is not merely an additive; it is critical for activating the boronic acid.[5][9] For less reactive or sterically hindered partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. However, be aware that stronger bases can promote side reactions if sensitive functional groups are present.
-
Homocoupling Side Products : The formation of a biaryl from the boronic acid coupling with itself (e.g., Ar'-Ar') is a common side reaction. This can often be suppressed by ensuring the aryl halide is the limiting reagent and by maintaining a rigorously oxygen-free environment.
-
Solvent System Optimization : While dioxane/water is a robust general-purpose solvent system, some substrates may have poor solubility. Toluene or DME can be effective alternatives. For highly polar substrates, DMF can be used, though higher reaction temperatures may be needed.
Conclusion: A Gateway to Novel Chemical Matter
This compound is a powerful and reliable building block for the synthesis of diverse biaryl compounds via Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent. The resulting biaryl benzonitrile scaffolds are valuable precursors for a wide range of applications, from the development of kinase inhibitors and CNS-targeting drugs to the creation of advanced OLED materials. By understanding the underlying mechanism and the critical role of each reaction parameter, scientists can confidently and efficiently generate novel molecular architectures to drive innovation in drug discovery and beyond.
References
- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
The Strategic Role of 4-Bromo-2-fluoro-6-methoxybenzonitrile in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic importance of highly functionalized small molecule building blocks cannot be overstated. Among these, 4-Bromo-2-fluoro-6-methoxybenzonitrile has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a trifecta of a nucleophilic substitution-activating fluorine, a cross-coupling-ready bromine, and a methoxy group that can influence solubility and metabolic stability—renders it a highly versatile and sought-after scaffold for medicinal chemists. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable compound, offering both theoretical insights and practical, field-proven methodologies for researchers in drug development.
The presence of ortho-fluoro and para-bromo substituents on the benzonitrile core provides two distinct and orthogonal handles for chemical modification. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine or oxygen-based nucleophiles. Concurrently, the bromine atom serves as a classical point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or arylamine structures. This dual reactivity is a cornerstone of its utility in building diverse chemical libraries for hit-to-lead optimization.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The table below summarizes the key physicochemical and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 457051-15-9 | [1] |
| Molecular Formula | C₈H₅BrFNO | [1] |
| Molecular Weight | 230.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution on a readily available difluorinated precursor. The following protocol is adapted from established procedures found in the patent literature.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-2,6-difluorobenzonitrile (1.0 eq) in methanol (MeOH), add a solution of sodium methoxide (NaOMe) in MeOH (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 16-48 hours.[2][3] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[3] Partition the residue between ethyl acetate (EtOAc) and water.[3]
-
Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3] The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Application in Medicinal Chemistry: Synthesis of ALK2 Kinase Inhibitors
A compelling example of this compound's application is in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), a serine/threonine kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva and in certain pediatric cancers like diffuse intrinsic pontine glioma (DIPG).[4][5] The following workflow illustrates its use in the synthesis of a benzamide intermediate, a key component of potent ALK2 inhibitors.[5]
Workflow for Benzamide Intermediate Synthesis:
Caption: Synthesis of an ALK2 inhibitor precursor.
Protocol for Hydrolysis to Benzamide:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (EtOH) and cool the solution in an ice bath.[5]
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) followed by the careful addition of hydrogen peroxide (30 wt. % solution in water).[5]
-
Reaction Progression: Stir the solution at room temperature overnight.[5]
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield 4-bromo-2-fluoro-6-methoxybenzamide.[5]
This benzamide intermediate is then poised for a subsequent Suzuki coupling reaction at the bromine position to introduce further diversity and build out the final inhibitor structure.[5]
Core Synthetic Transformations: Detailed Protocols
The true power of this compound lies in its ability to undergo a variety of robust and well-established chemical transformations. Below are generalized, yet detailed, protocols for two of the most critical reactions in its repertoire: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling Protocol
This palladium-catalyzed reaction is a cornerstone for the formation of C-C bonds, allowing for the coupling of the aryl bromide with a wide array of boronic acids or esters.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the reaction mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Heating and Monitoring: Heat the reaction mixture to a temperature ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination Protocol
This reaction is instrumental for the formation of C-N bonds, enabling the synthesis of arylamines from the aryl bromide precursor.
Caption: Generalized Buchwald-Hartwig amination reaction.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 eq), and the base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq) to the flask, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heating and Monitoring: Heat the reaction mixture, typically between 80 and 110 °C, and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
Conclusion: An Indispensable Tool for Drug Discovery
This compound represents a prime example of a well-designed building block that empowers medicinal chemists to rapidly assemble complex molecular architectures. Its predictable reactivity at two distinct positions allows for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols and applications detailed herein underscore its value as a key intermediate in the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for highly specific and potent drugs continues to grow, the strategic use of such versatile scaffolds will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. WO2020254946A1 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]
- 2. WO2024062360A1 - Heterocyclic sik inhibitors - Google Patents [patents.google.com]
- 3. CA3050770A1 - Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of "4-Amino-2-fluoro-6-methoxybenzonitrile" from "4-Bromo-2-fluoro-6-methoxybenzonitrile"
An Application Guide for the Synthesis of 4-Amino-2-fluoro-6-methoxybenzonitrile via Palladium-Catalyzed C-N Cross-Coupling
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 4-Amino-2-fluoro-6-methoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The guide focuses on the conversion of 4-Bromo-2-fluoro-6-methoxybenzonitrile using a modern, efficient, and widely adopted method: the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a step-by-step, field-proven protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and process development professionals seeking a robust method for constructing this specific aryl-amine bond.
Introduction and Strategic Rationale
The synthesis of arylamines is a cornerstone of modern organic chemistry, as this moiety is a prevalent feature in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] The target molecule, 4-Amino-2-fluoro-6-methoxybenzonitrile, incorporates a unique substitution pattern that makes it a desirable building block for more complex molecular architectures.
The primary challenge lies in forming the C-N bond at the C4 position, replacing the bromine atom. While classical methods like Nucleophilic Aromatic Substitution (SNAr) exist, they are often ineffective for this substrate. SNAr reactions typically require potent electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[2][3] In the case of this compound, the strongly electron-donating methoxy group at the C6 position deactivates the ring towards such a reaction, rendering this pathway unviable.
Consequently, transition-metal catalysis is the strategy of choice. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has emerged as the gold standard for its remarkable functional group tolerance, broad substrate scope, and high efficiency.[4][5][6] This protocol is centered on a Buchwald-Hartwig approach, utilizing a modern catalyst system optimized for the amination of electron-rich aryl bromides.
The Buchwald-Hartwig Amination: Mechanism and Component Roles
The reaction proceeds via a catalytic cycle, as illustrated below. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions. The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Components and Their Functions:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): This serves as the source of the active Pd(0) catalyst that enters the catalytic cycle. Pd(II) sources like Pd(OAc)₂ are also common but require an initial reduction step.[1]
-
Phosphine Ligand (e.g., XPhos): This is arguably the most critical component. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step, which is often rate-limiting.[7][8]
-
Ammonia Source (Ammonium Sulfate): Direct use of ammonia gas is hazardous and challenging to quantify.[9] Using a solid, stable ammonia surrogate like ammonium sulfate ((NH₄)₂SO₄) provides a slow, controlled release of ammonia into the reaction mixture, minimizing catalyst poisoning and improving safety and handling.[8][9]
-
Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is essential to deprotonate the ammonia source, generating the amido species required for coordination to the palladium center.[1][9]
Safety and Hazard Assessment
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
| Compound | CAS Number | Hazard Statements (H-Codes) |
| This compound | 457051-15-9 | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[10] |
| 4-Amino-2-fluoro-6-methoxybenzonitrile | N/A | Assumed to be harmful/toxic based on similar structures. Handle with care.[11][12] |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | May be harmful if swallowed, causes skin and eye irritation. Handle as a precious metal catalyst. |
| XPhos | 564483-18-7 | May cause skin, eye, and respiratory irritation. |
| Sodium tert-butoxide | 865-48-5 | H251 (Self-heating; may catch fire), H314 (Causes severe skin burns and eye damage). Highly reactive with water. |
| Ammonium Sulfate | 7783-20-2 | Generally low hazard, but may cause irritation. |
| Toluene | 108-88-3 | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure). |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried before use, and the reaction should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 457051-15-9 | 230.04 | 230 | 1.0 | 1.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18.3 | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | 564483-18-7 | 476.65 | 19.1 | 0.04 | 0.04 (4 mol%) |
| Ammonium Sulfate | 7783-20-2 | 132.14 | 198 | 1.5 | 1.5 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 288 | 3.0 | 3.0 |
| Anhydrous Toluene | 108-88-3 | - | 5 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox, add this compound (230 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), ammonium sulfate (198 mg, 1.5 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol) to a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous toluene to the vial.
-
Reaction Execution: Securely cap the vial and remove it from the glovebox. Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood and add 10 mL of water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-Amino-2-fluoro-6-methoxybenzonitrile as a solid.
Expected Results and Troubleshooting
-
Yield: Typical yields for this type of transformation, after purification, range from 70-90%.
-
Purity: The final product should be >95% pure as determined by ¹H NMR and LC-MS.
-
Appearance: The product is expected to be an off-white to tan solid.[11]
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient inertness.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Verify the integrity of the inert atmosphere setup. Use a fresh bottle of NaOtBu, as it can degrade upon exposure to air/moisture.
-
-
Formation of Hydrodehalogenated Byproduct (Ar-H):
-
Cause: A side reaction that can compete with reductive elimination.
-
Solution: This is sometimes unavoidable but can be minimized by ensuring the proper ligand-to-metal ratio and reaction concentration.
-
-
Formation of Diarylamine Byproduct (Ar₂NH):
Conclusion
The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of 4-Amino-2-fluoro-6-methoxybenzonitrile from its bromo-precursor. By employing a well-defined palladium/phosphine catalyst system in conjunction with a practical and safe ammonia surrogate, this protocol offers high yields and excellent functional group compatibility. This application note serves as a robust starting point for researchers requiring access to this and structurally related arylamine intermediates for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 457051-15-9 [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. echemi.com [echemi.com]
Application Note: Strategic Approaches for the Stille Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the successful Stille cross-coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile. This substrate presents unique challenges due to its electron-rich nature and steric hindrance from ortho-substituents. We will dissect the mechanistic considerations, explore catalyst and ligand selection strategies, detail optimized reaction protocols, and provide a troubleshooting guide to empower researchers in synthesizing complex molecular architectures.
Introduction: The Challenge and Opportunity
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile.[1][2] Its tolerance for a wide array of functional groups makes it a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science.[2][3]
The target substrate, this compound, is a valuable building block but presents specific hurdles for cross-coupling:
-
Electron-Rich Aryl System: The methoxy group (-OMe) is a strong electron-donating group, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[4]
-
Steric Hindrance: The presence of two ortho-substituents (fluoro and methoxy groups) flanking the bromine atom can sterically impede the approach of the palladium catalyst.[5][6]
-
Coordinating Nitrile Group: The benzonitrile moiety could potentially coordinate to the palladium center, influencing catalyst activity.
Overcoming these challenges requires a carefully optimized set of reaction conditions, moving beyond standard protocols to ones tailored for sterically demanding and electronically deactivated substrates.
The Stille Coupling Catalytic Cycle
Understanding the mechanism is critical for rational optimization. The widely accepted catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3]
-
Oxidative Addition: The active 14-electron Pd(0) catalyst attacks the C-Br bond of the aryl bromide, forming a 16-electron Pd(II) complex.[5] This step is typically the rate-determining step, especially for electron-rich or sterically hindered aryl halides.[4]
-
Transmetalation: The organostannane reagent exchanges its organic group (R') with the halide on the palladium complex.[1][2] The exact mechanism can be complex, but it results in a new Pd(II) intermediate where both coupling partners are bound to the metal center.
-
Reductive Elimination: The two organic groups are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Figure 1. The catalytic cycle of the Stille cross-coupling reaction.
Optimizing Reaction Parameters
Success with a challenging substrate like this compound hinges on the strategic selection of each reaction component.
Palladium Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the ancillary ligand is paramount. While Pd(PPh₃)₄ can be effective for simple substrates, hindered systems require more specialized ligands.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, often facilitated by phosphine ligands.
-
Ligands: For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally preferred.[4][7] These ligands promote the oxidative addition step and stabilize the active catalytic species. Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or highly hindered alkylphosphines (e.g., P(t-Bu)₃) are excellent candidates.
The Role of Additives: Copper(I) and Fluoride
Additives can dramatically accelerate sluggish reactions.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille couplings. Its role is multifaceted; in polar solvents, it is believed to undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[1] In ethereal solvents, it can also act as a phosphine scavenger, promoting the formation of a more active, less coordinated palladium catalyst.[1][4] The rate enhancement can be greater than 1000-fold.[1]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom of the organostannane, forming a hypervalent silicate species.[4] This increases the nucleophilicity of the transferring organic group, accelerating the transmetalation step. The combination of CuI and CsF has proven to be a powerful synergistic system for promoting difficult couplings.[6][8]
Solvent and Temperature Considerations
Anhydrous, polar aprotic solvents are standard for Stille couplings.
-
Solvents: Dioxane, Toluene, and N,N-Dimethylformamide (DMF) are common choices. DMF is particularly effective when using fluoride additives due to its ability to dissolve salts like CsF.
-
Temperature: Reactions typically require heating, often between 80-110 °C, to overcome the activation energy barrier for oxidative addition.
Recommended Protocols and Starting Conditions
The following table summarizes recommended starting points for the Stille coupling of this compound. Optimization may be required based on the specific organostannane coupling partner.
| Parameter | Condition A (General Purpose) | Condition B (For Challenging/Hindered Partners) | Rationale |
| Aryl Bromide | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Organostannane | 1.1 - 1.2 equiv | 1.2 - 1.5 equiv | Slight excess ensures complete consumption of the aryl bromide. |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is a reliable starting point. Pd₂(dba)₃ is a common Pd(0) source for use with specialized ligands. |
| Ligand | - | XPhos or P(t-Bu)₃ (6-10 mol%) | Bulky, electron-rich ligands are essential for hindered substrates.[7] |
| Additive(s) | CuI (10-20 mol%) | CuI (20 mol%) + CsF (2.0 equiv) | CuI accelerates the reaction.[1] The CuI/CsF combination is highly effective for difficult couplings.[6] |
| Solvent | Anhydrous Dioxane or Toluene | Anhydrous DMF | DMF is preferred to ensure solubility of CsF. |
| Temperature | 90 - 110 °C | 100 - 110 °C | Thermal energy is required to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst from oxidation. |
Detailed Step-by-Step Protocol (Condition B)
This protocol is designed for coupling with a sterically demanding or electronically challenging organostannane partner.
Figure 2. General experimental workflow for the optimized Stille coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
XPhos (6 mol%)
-
Copper(I) Iodide (CuI, 20 mol%)
-
Cesium Fluoride (CsF, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk flask), stir bar, condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry the reaction vessel and condenser under vacuum and allow to cool to room temperature under an inert atmosphere.
-
Charging Solids: To the flask, add this compound, Cesium Fluoride, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas. Evacuate and backfill with argon or nitrogen three times.
-
Add CuI: Briefly remove the stopper and add the Copper(I) Iodide.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Stannane Addition: Add the organostannane reagent via syringe. If the stannane is a solid, it can be added with the other solids in Step 2.
-
Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a water wash and a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized). | Ensure rigorous inert atmosphere and use freshly dried, degassed solvents. |
| Insufficient temperature. | Increase temperature in 10 °C increments, not exceeding solvent boiling point or decomposition temp. | |
| Poor ligand choice. | Switch to a bulkier, more electron-rich ligand like XPhos or P(t-Bu)₃. | |
| Stannane Homocoupling | Transmetalation is slow relative to homocoupling. | Add the organostannane slowly via syringe pump. Ensure CuI is present, as it can accelerate the desired transmetalation. |
| Proto-destannylation | Presence of trace acid or water. | Use rigorously dried solvents and reagents. Consider adding a non-nucleophilic base like proton sponge. |
| Difficulty Removing Tin Byproducts | Tributyltin halides are persistent. | Perform multiple washes with aqueous KF. A final wash with DBU/acetonitrile can also be effective. |
Conclusion
The Stille coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach that directly addresses the substrate's electronic and steric properties. By employing bulky, electron-rich phosphine ligands in combination with a synergistic additive system of copper(I) iodide and cesium fluoride, researchers can effectively overcome the high activation barrier and achieve high yields of valuable cross-coupled products. The protocols and strategies outlined in this note provide a robust foundation for further exploration and application in complex molecule synthesis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Negishi Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile with Organozinsc Reagents
Introduction
The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, providing a powerful tool for the construction of complex molecular architectures.[1][4] Its applications are particularly profound in the pharmaceutical and materials science sectors, where the precise assembly of molecular scaffolds is paramount.
This guide provides a detailed technical overview and robust protocols for the Negishi coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile with various organozinc reagents. The this compound moiety is a valuable building block, incorporating several key structural features:
-
A Nitrile Group: A versatile functional handle for further transformations.
-
Fluorine Substitution: Often imparts desirable metabolic stability and binding properties in bioactive molecules.
-
Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring.
-
A Bromo Substituent: The reactive site for the cross-coupling reaction.
The successful coupling of this substrate with a diverse range of organozinc reagents opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials development.
Scientific Principles and Mechanistic Overview
The catalytic cycle of the Negishi coupling is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6][7]
-
Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) or nickel(0) catalyst with the aryl bromide (this compound).[1][5][7] This step involves the insertion of the metal center into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) or Ni(II) intermediate.[4][7] The reactivity of the halide follows the general trend I > Br > Cl.[4]
-
Transmetalation: In this crucial step, the organozinc reagent transfers its organic group to the palladium or nickel center, displacing the halide.[5][7] This forms a diorganopalladium(II) or diorganonickel(II) complex. The rate and efficiency of this step can be influenced by the nature of the organozinc reagent and the presence of additives.[4]
-
Reductive Elimination: The final step involves the collapse of the diorganometallic intermediate, forming a new carbon-carbon bond between the two organic fragments and regenerating the catalytically active Pd(0) or Ni(0) species, which can then re-enter the catalytic cycle.[1][5][7]
The choice of ligands coordinated to the metal center is critical, as they can significantly influence the rates of these elementary steps, and consequently, the overall efficiency and selectivity of the reaction.[8][9][10] Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction pathway.[10]
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the palladium-catalyzed Negishi coupling.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a cool, dry place. |
| Zinc dust (<10 micron, activated) | High Purity | Commercially available | Must be activated prior to use. |
| 1,2-Dibromoethane | Anhydrous | Commercially available | Used for zinc activation. |
| Trimethylsilyl chloride | Anhydrous | Commercially available | Used for zinc activation. |
| Organic Halide (R-X) | Anhydrous | Commercially available | For in-situ generation of organozinc. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use freshly distilled or from a solvent purification system. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially available | Pre-catalyst. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially available | Pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | Commercially available | Air-stable ligand. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand | Commercially available | Air-stable ligand. |
| Anhydrous N,N-Dimethylacetamide (DMAc) | DriSolv® or equivalent | Commercially available | For challenging couplings. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially available | For quenching the reaction. |
| Diethyl ether / Ethyl acetate | ACS Grade | Commercially available | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially available | For drying organic layers. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organozinc reagents are moisture and air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[7]
Protocol 1: In-situ Preparation of Organozinc Reagents
This protocol describes the preparation of organozinc halides from the corresponding organic halides.
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Heat the flask under vacuum and then cool to room temperature under a stream of argon. Add anhydrous THF, followed by 1,2-dibromoethane (0.1 equivalents) and trimethylsilyl chloride (0.05 equivalents). Stir the mixture at room temperature for 30 minutes. The activation is indicated by the disappearance of the bromine color and gentle bubbling.
-
Organozinc Formation: To the activated zinc suspension, add the organic halide (R-X, 1.0 equivalent), either neat or as a solution in anhydrous THF, dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature or with gentle heating (40-50 °C) until the consumption of the starting halide is confirmed by GC-MS analysis of a quenched aliquot. The resulting solution of the organozinc reagent is used directly in the subsequent coupling reaction.
Protocol 2: Negishi Coupling of this compound
This protocol outlines the general procedure for the cross-coupling reaction.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reaction Assembly: To the flask containing the pre-formed catalyst, add this compound (1.0 equivalent).
-
Coupling Reaction: Slowly add the freshly prepared organozinc reagent solution (1.2-1.5 equivalents) to the catalyst mixture via a cannula or syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization Workflow
Caption: A decision-making workflow for optimizing the Negishi coupling reaction.
Data Presentation and Expected Outcomes
The success of the Negishi coupling is highly dependent on the nature of the organozinc reagent. The following table provides a general guideline for expected yields with different classes of organozinc partners based on literature precedents for similar aryl bromides.
| Entry | Organozinc Reagent (R'-ZnX) | R' Group | Catalyst System (Typical) | Solvent | Temp (°C) | Expected Yield Range |
| 1 | Phenylzinc chloride | Aryl | Pd₂(dba)₃ / SPhos | THF | 60-80 | 75-95% |
| 2 | Methylzinc bromide | Alkyl (sp³) | Pd(OAc)₂ / XPhos | THF/DMAc | 80 | 60-85% |
| 3 | Vinylzinc bromide | Alkenyl (sp²) | Pd(PPh₃)₄ | THF | 50-70 | 70-90% |
| 4 | Ethynylzinc chloride | Alkynyl (sp) | Pd(PPh₃)₄ | THF | RT-50 | 80-98% |
| 5 | Benzylzinc chloride | Benzyl | Pd₂(dba)₃ / SPhos | Toluene | 80 | 65-90% |
Note: These are representative conditions and yields. Optimization for each specific substrate is highly recommended.
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity:
-
Inactive Catalyst: Ensure the palladium pre-catalyst and ligand are of high quality and handled under an inert atmosphere. The pre-formation of the active catalyst can be beneficial.
-
Poor Organozinc Formation: The quality of the zinc and the activation step are critical. Incomplete formation of the organozinc reagent is a common cause of failure. Consider using commercially available organozinc reagents if in-situ preparation proves problematic.
-
Steric Hindrance: The ortho-fluoro and methoxy groups on the benzonitrile substrate may introduce steric hindrance. Employing bulkier phosphine ligands like XPhos or RuPhos can sometimes overcome this issue.[10]
-
-
Homocoupling of the Organozinc Reagent: This side reaction can occur, especially at higher temperatures.[4] Using a slight excess of the aryl bromide and adding the organozinc reagent slowly to the reaction mixture can minimize this.
-
Protodehalogenation of the Aryl Bromide: Traces of water can lead to the quenching of the organometallic intermediates. Ensure all reagents and solvents are scrupulously dried.
-
Difficult Purification: The nitrile and fluoro groups can make the product more polar. Careful selection of the eluent system for column chromatography is necessary to achieve good separation.
Conclusion
The Negishi coupling of this compound with a variety of organozinc reagents is a robust and versatile method for the synthesis of a diverse array of substituted benzonitriles. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively leverage this powerful transformation in their synthetic endeavors. The high functional group tolerance and broad substrate scope of the Negishi reaction make it an invaluable tool for the rapid generation of novel molecular entities for applications in drug discovery and materials science.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 4-Bromo-2-fluoro-6-methoxybenzonitrile .
The unique electronic and steric properties of this substrate—namely, the electron-withdrawing nitrile and fluoro groups, the electron-donating methoxy group, and the potential for steric hindrance from the ortho-substituents—can lead to common issues such as low yield, side reactions, and catalyst deactivation. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments with this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are often multifactorial, stemming from its specific structural features. The aryl bromide is activated by the electron-withdrawing nitrile and fluoro groups, which should facilitate oxidative addition, the rate-determining step in many Suzuki couplings.[1][2] However, the ortho-fluoro and methoxy groups can introduce steric hindrance, and the nitrile group can potentially coordinate to the palladium catalyst, leading to inactivation.
Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. For sterically hindered and electronically complex substrates, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[3][4]
-
Base and Solvent Selection: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[5][6] Inadequate base strength or poor solubility can stall the catalytic cycle.
-
Reaction Conditions: Temperature, reaction time, and the complete exclusion of oxygen are critical parameters that need careful optimization. Catalyst deactivation due to oxygen is a common cause of low yields.[7][8]
-
Reagent Quality: The purity of your boronic acid/ester, aryl halide, and solvents is paramount. Degradation of the boronic acid is a frequent and often overlooked issue.[8]
Troubleshooting Workflow: A Step-by-Step Guide
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Q2: I suspect my palladium catalyst is being deactivated. What are the likely causes and how can I prevent this?
A2: Catalyst deactivation is a significant concern, especially with a substrate containing a nitrile group.
-
Coordination to Nitrile: The lone pair on the nitrogen of the nitrile group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen and can be oxidized to an inactive state.[9]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation.[8]
Solutions:
-
Ligand Choice: Employ bulky ligands that can shield the palladium center and disfavor coordination with the nitrile group. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[7][10] These ligands also promote the desired catalytic cycle, potentially outcompeting inhibitory coordination.
-
Inert Atmosphere: Meticulous deoxygenation of your reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment is non-negotiable.[7][11]
-
Use of Pre-catalysts: Consider using air-stable palladium pre-catalysts which are activated in situ. This can improve the consistency of your results.[12]
Experimental Protocol: Rigorous Deoxygenation
-
Setup: Assemble your reaction flask with the aryl halide, boronic acid/ester, base, and a stir bar. Seal the flask with a rubber septum.
-
Purge: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle at least three times.[11]
-
Solvent Addition: Add your anhydrous, degassed solvent via syringe.
-
Sparging: Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure complete deoxygenation.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add your palladium catalyst and ligand.
Q3: Which catalyst and ligand combination is best suited for the sterically hindered and electron-deficient nature of this compound?
A3: The combination of steric hindrance and complex electronics in your substrate requires a highly active and robust catalyst system. While there is no single "best" combination for all Suzuki couplings, certain classes of ligands have proven effective for challenging substrates.
Data Presentation: Ligand Screening for Challenging Aryl Halides
| Ligand Type | Example Ligands | Key Advantages for this Substrate | Considerations |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, and known to be effective for sterically hindered and electron-deficient aryl halides.[13][14] They can accelerate reductive elimination.[13] | Can be expensive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable palladium complexes. Effective for less reactive aryl chlorides, indicating high activity.[15][16] | May require specific pre-catalysts for optimal performance. |
| Traditional Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, which can facilitate oxidative addition.[15] | Less effective for sterically demanding couplings compared to Buchwald ligands. |
Recommendation: Start with a second-generation Buchwald pre-catalyst (e.g., XPhos-Pd-G2). These are often highly effective and provide a good balance of activity and stability.
Q4: I am observing significant side products, particularly protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids and under certain basic conditions.[8][17]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or aqueous bases can promote protodeboronation.[5][11]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[8] Using anhydrous solvents and a suitable base can be beneficial.
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[8] They release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing the side reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Monitor your reaction closely and stop it once the starting material is consumed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-fluoro-6-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of these reactions.
Introduction
This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing nitrile group and a fluorine atom, alongside an electron-donating methoxy group, presents both opportunities and challenges in cross-coupling reactions. This guide addresses common side reactions and provides troubleshooting strategies in a question-and-answer format.
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
Question: I am getting very low yields or only starting material back in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to a few key factors, primarily related to the oxidative addition step and the stability of the catalyst. The electron-withdrawing nature of the nitrile and fluorine groups should facilitate oxidative addition; however, the ortho-methoxy group can also play a role in the electronic and steric environment of the reaction center.[1][2]
Here are the primary areas to investigate:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient. For electron-deficient or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[3]
-
Recommendation: Switch to a more robust catalyst system. Buchwald's biaryl phosphine ligands such as SPhos or XPhos are excellent starting points for challenging couplings.[3]
-
-
Base Selection: The base is crucial for the transmetalation step.[3] The strength and nature of the base can significantly impact the reaction.
-
Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3]
-
-
Reaction Conditions: Temperature and solvent are vital. Ensure your reaction is running under a completely inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.
-
Recommendation: Increase the reaction temperature in increments of 10-20 °C. Ensure your solvent is anhydrous, as water can affect the stability of the boronic acid and the catalyst.[3]
-
-
Reagent Quality: The purity of your arylboronic acid is paramount. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes your coupling partner.[4][5]
-
Recommendation: Use freshly purchased or purified boronic acid. Consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more stable.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Issue 2: Presence of Homocoupled Byproducts
Question: My reaction mixture shows a significant amount of the biaryl product derived from the homocoupling of my aryl halide. What causes this and how can I minimize it?
Answer: Homocoupling of the aryl halide is a common side reaction in many cross-coupling reactions, leading to the formation of a symmetrical biaryl.[6][7][8] This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture, which can occur if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction is exposed to oxygen.[2]
Key strategies to minimize homocoupling include:
-
Thorough Degassing: Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[2]
-
Recommendation: Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method.
-
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be beneficial.
-
Recommendation: Consider using a Pd(0) precatalyst like Pd₂(dba)₃.
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.
-
Recommendation: Try increasing the equivalents of the boronic acid to 1.2-1.5 equivalents.
-
Comparative Table of Conditions to Minimize Homocoupling
| Parameter | Condition Favoring Homocoupling | Recommended Condition for Cross-Coupling |
| Atmosphere | Presence of Oxygen | Rigorously Inert (Argon or Nitrogen) |
| Pd Source | Inefficient reduction of Pd(II) | Use of Pd(0) precatalyst or efficient in situ reduction |
| Stoichiometry | Near 1:1 ratio of reactants | Slight excess of boronic acid (1.2-1.5 equiv.) |
Issue 3: Formation of Protodebrominated Side Product
Question: I have identified 2-fluoro-6-methoxybenzonitrile as a major byproduct in my reaction. What is the cause of this protodebromination?
Answer: Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom.[2] This side reaction can occur through several mechanisms, often involving the palladium catalyst. After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture, followed by reductive elimination to give the protodebrominated product.[2]
Potential hydride sources include:
-
Solvent: Some solvents, particularly alcohols, can act as hydride donors.
-
Base: Certain amine bases can also be a source of hydrides.
-
Water: Adventitious water can also contribute to this side reaction.
To mitigate protodebromination:
-
Choice of Solvent: Use an aprotic solvent.
-
Recommendation: Solvents like toluene, dioxane, or DMF are generally preferred over alcoholic solvents.
-
-
Choice of Base: Use a non-hydride donating base.
-
Recommendation: Inorganic bases like K₃PO₄ or Cs₂CO₃ are good choices.
-
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote side reactions.
-
Recommendation: Use anhydrous solvents and reagents.
-
Issue 4: Hydrolysis of the Nitrile Group
Question: During my Buchwald-Hartwig amination, which uses a strong base, I am observing the formation of a carboxylic acid or amide byproduct. Is the nitrile group being hydrolyzed?
Answer: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide as an intermediate.[9][10][11][12][13] In the context of a Buchwald-Hartwig amination, which often employs strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and is often run at elevated temperatures, hydrolysis of the nitrile is a significant risk.[14][15][16][17]
Strategies to prevent nitrile hydrolysis include:
-
Milder Base: The strength of the base is a key factor.
-
Recommendation: Screen weaker bases such as K₂CO₃ or K₃PO₄. While the reaction may be slower, it can preserve the nitrile group.
-
-
Lower Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of hydrolysis.
-
Recommendation: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. scribd.com [scribd.com]
- 11. Hydrolysis of benzonitrile gives [allen.in]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the dedicated support center for the purification of 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 457051-15-9). This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. Here, we address common challenges encountered during purification, providing both troubleshooting solutions and foundational knowledge to ensure the success of your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the workup and purification of your reaction mixture.
Q1: My crude product contains a significant amount of a non-polar impurity that appears to be the starting material, 2-fluoro-6-methoxybenzonitrile. How can I efficiently remove it?
A1: This is a common issue resulting from incomplete bromination. The starting material and the desired product have similar structural features, but their polarity difference is sufficient for separation via column chromatography.
Causality: The bromination of an activated aromatic ring, such as one bearing a methoxy group, is a rapid electrophilic aromatic substitution. However, factors like insufficient brominating agent, short reaction time, or low temperature can lead to incomplete conversion.
Recommended Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the less polar starting material from the more polar monobrominated product.[1][2][3]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to achieve a retention factor (Rƒ) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This "dry loading" technique prevents band broadening and improves separation.
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis. The less polar starting material will elute first, followed by your desired product, this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Data Presentation: Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Rƒ of Starting Material | Rƒ of Product | Separation (ΔRƒ) | Recommendation |
| 95:5 | 0.65 | 0.50 | 0.15 | Separation is possible but may require a long column. |
| 90:10 | 0.55 | 0.35 | 0.20 | Optimal starting point for good separation. |
| 85:15 | 0.45 | 0.25 | 0.20 | Good separation, but the product will elute slower. |
Q2: I'm observing a second, less polar impurity which I suspect is a di-brominated byproduct. How do I address this?
A2: The presence of a di-brominated species is a classic case of over-bromination. The methoxy group is a strong activating group, making the monobrominated product susceptible to a second bromination.[4][5]
Causality: The electron-donating nature of the methoxy group activates the ortho and para positions for electrophilic attack. Once the first bromine is installed, the ring remains activated, and a second electrophilic substitution can occur if excess brominating agent is present or reaction conditions are too harsh.
Resolution Strategy:
Separation of mono- and di-brominated products is typically achieved by leveraging the polarity difference. The di-brominated product is significantly less polar than the monobrominated one.
-
Column Chromatography: The protocol described in A1 is highly effective here as well. The di-brominated byproduct will elute even earlier than the starting material.
-
Recrystallization: If the concentration of the di-bromo impurity is low to moderate, recrystallization can be an effective alternative. The di-bromo compound will likely have different solubility properties. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a good starting point.[6][7]
Q3: My NMR spectrum shows a broad singlet, and the product has an acidic character. What could this be, and how do I remove it?
A3: This strongly suggests that a portion of your nitrile group (-C≡N) has hydrolyzed to the corresponding carboxylic acid (4-bromo-2-fluoro-6-methoxybenzoic acid).
Causality: Nitriles can undergo hydrolysis to carboxylic acids under either acidic or basic conditions, which might be present during the reaction or aqueous workup.[8][9][10][11][12] The broad singlet in the NMR is characteristic of the acidic proton of the carboxylic acid.
Recommended Protocol: Liquid-Liquid Extraction
An acid-base extraction is the simplest and most effective way to remove this acidic impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product, now free of the carboxylic acid impurity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
A1: The expected properties for the pure compound are summarized below. Significant deviation, especially in the melting point, can indicate the presence of impurities.
| Property | Value | Source(s) |
| CAS Number | 457051-15-9 | [13] |
| Molecular Formula | C₈H₅BrFNO | [13][14] |
| Molecular Weight | 230.03 g/mol | [13][14] |
| Appearance | Solid | [14] |
| Purity | Typically ≥95% from commercial suppliers | [13][14] |
| Storage | Sealed in a dry environment at room temperature |
Q2: Which primary purification method—recrystallization or column chromatography—is better for this compound?
A2: The choice depends on the impurity profile and the scale of your reaction.
-
Column Chromatography is the more versatile and powerful technique. It is highly effective for removing impurities with different polarities, such as unreacted starting material and over-brominated byproducts. It is the recommended first-line method for complex crude mixtures.[1]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure (>90%). It is often more scalable and economical than chromatography for large quantities. It is particularly effective if the impurities have significantly different solubilities from the product in the chosen solvent system.[7]
A common and robust strategy is to perform an initial purification by column chromatography followed by a final polishing step via recrystallization to obtain a highly pure, crystalline product.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for definitive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For this compound, you should expect to see signals corresponding to the aromatic protons, the methoxy group protons, and the distinct carbons of the substituted ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A pure sample will show a single major peak.
Visualized Workflows and Logic
To further clarify the purification process, the following diagrams illustrate the general workflow and a decision tree for troubleshooting.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 12. Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums [cjcu.jlu.edu.cn]
- 13. chemscene.com [chemscene.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the technical support guide for 4-Bromo-2-fluoro-6-methoxybenzonitrile. This document serves as a resource for researchers, chemists, and drug development professionals to understand and navigate the stability of this compound, particularly under basic conditions. The insights provided are based on fundamental organic chemistry principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Question 1: What is the primary stability concern for this compound when exposed to basic conditions?
The principal reactivity and stability concern for this compound under basic conditions is the hydrolysis of the nitrile functional group (-C≡N). The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other bases.
This reaction typically proceeds in two stages:
-
Initial Hydrolysis to an Amide: The nitrile is first converted to the corresponding primary amide, 4-bromo-2-fluoro-6-methoxybenzamide.
-
Further Hydrolysis to a Carboxylic Acid: Under more stringent conditions (e.g., higher temperatures, prolonged reaction times, or higher base concentration), the amide intermediate can undergo further hydrolysis to yield the corresponding carboxylate salt (4-bromo-2-fluoro-6-methoxybenzoate) and ammonia.[1][2] Upon acidic workup, this salt is converted to the free carboxylic acid.
The general mechanism for base-catalyzed nitrile hydrolysis is a well-established pathway in organic chemistry.[3][4]
Caption: Base-catalyzed hydrolysis of the nitrile group.
Question 2: Is it possible to control the hydrolysis to selectively form the amide intermediate?
Yes, selective hydrolysis to the amide is often achievable by carefully controlling the reaction conditions. Harsher conditions favor the complete hydrolysis to the carboxylic acid.[4][5]
To favor the isolation of the 4-bromo-2-fluoro-6-methoxybenzamide intermediate, consider the following adjustments:
-
Temperature: Operate at lower temperatures (e.g., room temperature or 0 °C) instead of refluxing.
-
Base Concentration: Use a more dilute solution of the base.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)) and quench the reaction once the starting material is consumed, before significant formation of the carboxylic acid occurs.
| Product | Typical Conditions | Rationale |
| Amide | Lower Temperature, Shorter Time | The activation energy for amide hydrolysis is generally higher than for nitrile hydrolysis. Milder conditions may not be sufficient to overcome this second energy barrier.[4] |
| Carboxylic Acid | Higher Temperature (Reflux), Extended Time | Increased thermal energy and prolonged exposure to the basic nucleophile drive the reaction to its thermodynamic endpoint, the carboxylate.[5] |
Question 3: Are the fluoro and bromo substituents on the aromatic ring stable under basic conditions?
This is a critical consideration. While nitrile hydrolysis is the most probable reaction, the potential for Nucleophilic Aromatic Substitution (SNAr) exists, particularly under forcing conditions. The aromatic ring in this compound is "activated" towards SNAr because of the strong electron-withdrawing effect of the nitrile group (-C≡N).
-
Leaving Groups: Both fluorine and bromine can act as leaving groups. In many SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.
-
Positional Activation: The fluoro group is ortho to the nitrile, and the bromo group is para. Both are positions that are strongly activated for SNAr.
Therefore, exposure to a strong nucleophilic base like sodium hydroxide could lead to the displacement of either the fluoride or bromide ion to form a phenol derivative. This is a common degradation pathway for halogenated aromatic compounds.[6]
Caption: Potential SNAr side reactions under basic conditions.
Troubleshooting Guide
This section addresses common experimental issues related to the stability of this compound.
Issue: My reaction mixture turned dark brown, and TLC analysis shows multiple new, highly polar spots.
A dark coloration and the appearance of multiple spots on a TLC plate are classic indicators of degradation or multiple side reactions.
Caption: Workflow for diagnosing unexpected reaction outcomes.
| Symptom | Possible Cause | Recommended Action |
| Low or No Yield of Expected Product | Reaction conditions are too harsh, leading to complete degradation. | Reduce temperature, use a less concentrated base, and shorten the reaction time. |
| Product is the Carboxylic Acid, not the Amide | Conditions were too forcing for amide isolation. | Follow the guidelines in FAQ 2 for selectively targeting the amide. |
| Mass Spec shows a product with loss of F or Br | Nucleophilic Aromatic Substitution (SNAr) has occurred. | Use a non-nucleophilic base if applicable (e.g., for a deprotonation). If hydrolysis is desired, use the mildest conditions possible to minimize SNAr. |
| Inconsistent Results | Contamination with water or other nucleophiles; improper storage. | Ensure use of anhydrous solvents if the reaction is water-sensitive. Store the compound in a dry, cool place, sealed from moisture.[7] |
Experimental Protocol: Assessing Stability in Basic Conditions
This protocol provides a general method for testing the stability of this compound with a chosen base on a small, analytical scale.
Objective: To determine the rate of consumption of the starting material and the formation of potential products (amide, carboxylic acid, SNAr products) under specific basic conditions.
Materials:
-
This compound
-
Selected base (e.g., 1 M NaOH solution)
-
An appropriate solvent (e.g., THF or Dioxane)
-
TLC plates (e.g., Silica gel 60 F254)
-
LC-MS system for detailed analysis
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound (e.g., 50 mg) in the chosen organic solvent (e.g., 5 mL).
-
Initial Analysis (T=0): Before adding the base, withdraw a small aliquot (a few drops) from the solution. Dilute it and spot it on a TLC plate. This will be your time-zero reference point. If available, inject a sample into an LC-MS to get a reference chromatogram and mass spectrum.
-
Initiation: At a controlled temperature (e.g., room temperature), add the desired amount of the basic solution (e.g., 1.2 equivalents). Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw small aliquots. Quench each aliquot immediately in a vial containing a small amount of dilute acid (e.g., 1 M HCl) to neutralize the base and stop the reaction.
-
Analysis:
-
TLC: Spot each quenched aliquot on a TLC plate alongside the T=0 sample. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. Note the disappearance of the starting material spot and the appearance of new, more polar spots.
-
LC-MS: For a more definitive analysis, inject the quenched aliquots into the LC-MS. Identify the masses corresponding to the starting material (C₈H₅BrFNO, MW: 230.03)[8], the amide (+18 Da), the carboxylic acid (+17 Da, after workup), and potential SNAr products (loss of Br and gain of OH, or loss of F and gain of OH).
-
-
Interpretation: Based on the rate of disappearance of the starting material and the identity of the products formed, you can determine the stability of the compound under your specific test conditions.
This systematic approach allows you to make informed decisions about the appropriate conditions for your reaction, minimizing degradation and maximizing the yield of your desired product.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. Hydrolysis of benzonitrile gives [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 457051-15-9 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-6-methoxybenzonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal reaction outcomes. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of your chemical system.
Troubleshooting Guide: Low Conversion and Side Reactions
Low conversion is a frequent hurdle in palladium-catalyzed cross-coupling reactions, especially with electronically complex and sterically hindered substrates like this compound. The unique substitution pattern of this molecule—a bromine leaving group, an electron-withdrawing fluorine, an electron-donating methoxy group, and a nitrile group—presents specific challenges. This section addresses common problems in a question-and-answer format.
Question 1: I am observing very low or no conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I address them?
Answer:
Low conversion in a Suzuki-Miyaura reaction with this substrate often points to issues with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The electron-withdrawing nature of the fluorine and nitrile groups generally facilitates oxidative addition of the aryl bromide to the Pd(0) center.[1] However, the steric hindrance from the ortho-fluoro and ortho-methoxy groups can impede this step.
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection:
-
The Ligand is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote the formation of a reactive monoligated palladium species, which is highly active for oxidative addition.[1][2] Consider switching to ligands such as SPhos, XPhos, or RuPhos. These ligands also stabilize the palladium center throughout the catalytic cycle.
-
Palladium Pre-catalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed palladium-ligand complex (a pre-catalyst). This can ensure the formation of the active catalytic species and improve reproducibility.
-
-
Base and Solvent Optimization:
-
Base Strength and Solubility: The choice of base is crucial for the transmetalation step. A common issue is the use of a base that is too weak or has poor solubility in the reaction medium. For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with hindered substrates.
-
Solvent System: A combination of an organic solvent (like dioxane, THF, or toluene) and water is typically used in Suzuki reactions. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Experiment with different solvent ratios to ensure all components are sufficiently soluble.
-
-
Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or undesired side reactions. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish due to steric hindrance, a moderate increase in temperature (e.g., from 80 °C to 100 °C) might be beneficial.
-
Question 2: In my Buchwald-Hartwig amination reaction, I am seeing significant amounts of protodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I minimize this side reaction?
Answer:
Protodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides or when the desired C-N bond formation is slow. The mechanism often involves the reaction of the arylpalladium(II) intermediate with a proton source before reductive elimination can occur.
To suppress protodehalogenation:
-
Choice of Base: The base plays a dual role in the Buchwald-Hartwig reaction: it deprotonates the amine and facilitates the formation of the active catalyst. However, some bases can also promote protodehalogenation. Strong, non-nucleophilic bases with bulky cations, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), are often preferred.
-
Ligand Selection: The ligand can influence the rate of reductive elimination. Ligands that accelerate the C-N bond-forming reductive elimination step will outcompete the protodehalogenation pathway. Bulky biarylphosphine ligands like XPhos or BrettPhos are known to be effective in this regard.
-
Control of Water Content: While not always intuitive, rigorously dry conditions are not always optimal for Buchwald-Hartwig reactions. Trace amounts of water can sometimes be beneficial. However, excessive water can be a proton source leading to protodehalogenation. If you are using a hydroxide base, this can be a particular challenge.[3] Consider using a desiccant or a carefully dried solvent if you suspect water is the culprit.
Question 3: My Sonogashira coupling with a terminal alkyne is giving a poor yield, and I observe homocoupling of the alkyne (Glaser coupling). What adjustments should I make?
Answer:
Low yield in Sonogashira couplings of this compound can be due to several factors, and the observation of alkyne homocoupling is a key diagnostic clue.
-
The Role of Copper: Glaser coupling is a copper-catalyzed process. If you are using a traditional Sonogashira reaction with a copper(I) co-catalyst, the homocoupling suggests that the oxidative addition of the aryl bromide to the palladium center is slow, allowing the copper acetylide to react with itself.
-
Go Copper-Free: Consider a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a highly electron-rich and bulky ligand and a strong amine base (like pyrrolidine or piperidine) in a polar aprotic solvent.[4]
-
Optimize the Palladium Catalyst: If you stick with a copper-catalyzed system, ensure your palladium catalyst is highly active. The electron-withdrawing groups on your aryl bromide should promote oxidative addition, but steric hindrance might be a counteracting factor.[1] Using a more electron-rich and bulky phosphine ligand on palladium can accelerate this step.[5]
-
-
Base and Solvent: The amine base is critical in Sonogashira reactions. It acts as a base to deprotonate the alkyne and can also serve as a ligand for the palladium. Ensure your base is of high purity and used in sufficient excess. A polar aprotic solvent like DMF or NMP can be beneficial for solubilizing the reaction components.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling reactions with this compound?
A1: Generally, the ease of the coupling reaction follows the order: Sonogashira > Suzuki-Miyaura > Buchwald-Hartwig amination > Cyanation. This is a broad generalization, and the optimal conditions for each reaction type can vary significantly. The electron-withdrawing nature of the nitrile and fluorine substituents generally makes oxidative addition favorable.[1]
Q2: Can I use potassium hexacyanoferrate(II) as a cyanide source for the cyanation of this compound?
A2: Yes, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as a less toxic and more environmentally friendly cyanide source compared to KCN or Zn(CN)₂.[6][7] However, its use requires specific conditions. Typically, a palladium catalyst with a ligand like dppf or XPhos is used in a mixed solvent system (e.g., an organic solvent with water) with a carbonate or acetate base.[6][7] The reaction often requires elevated temperatures (around 100-120 °C).[8]
Q3: How do the electronic properties of the substituents on this compound influence its reactivity?
A3: The substituents have competing electronic effects:
-
Fluorine and Nitrile Groups: These are strongly electron-withdrawing, which generally accelerates the rate-determining oxidative addition step by making the ipso-carbon more electrophilic.[1]
-
Methoxy Group: This is an electron-donating group, which can slightly counteract the effect of the fluorine and nitrile groups.
-
Overall Effect: The net effect is an electron-poor aromatic ring, which should be favorable for oxidative addition to the electron-rich Pd(0) catalyst.
Q4: What are some common side products to watch out for besides protodehalogenation?
A4: Besides protodehalogenation, be aware of:
-
Homocoupling of the coupling partner: This is common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.
-
Hydrodehalogenation: Similar to protodehalogenation, this involves the replacement of the bromine with a hydrogen atom.
-
Formation of biaryl ethers: In reactions involving phenols or water at high temperatures, the formation of biaryl ethers can be a side reaction.
-
Beta-Hydride Elimination: This is a potential side reaction if your coupling partner has a beta-hydrogen.[9][10] This is less of a concern with aryl-aryl couplings but can be relevant in Heck-type reactions or couplings with alkyl-organometallics.[11]
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following workflow diagram outlines a systematic approach to addressing low conversion in palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for your specific arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed pre-catalyst like SPhos Pd G3, 1-3 mol%) in the organic solvent.
-
-
Reaction Setup:
-
Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the reaction vial via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine conversion.
-
Purify the product by column chromatography on silica gel.
-
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the palladium-catalyzed cross-coupling reaction is essential for effective troubleshooting.
Caption: A simplified palladium cross-coupling catalytic cycle.
Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[12][13][14]
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.[15][16][17]
Each of these steps has its own set of requirements for optimal performance, and a failure at any stage will lead to low conversion.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. scite.ai [scite.ai]
- 3. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 11. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. oxidative addition and palladium coupling [employees.csbsju.edu]
Preventing homocoupling in "4-Bromo-2-fluoro-6-methoxybenzonitrile" Suzuki reactions
Topic: Preventing Homocoupling in Suzuki Reactions of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is dedicated to troubleshooting and preventing the formation of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of This compound , a substrate whose electronic and steric properties can present unique challenges.
Troubleshooting Guide: Significant Homocoupling Observed
You've run your reaction and LC-MS or NMR analysis shows a significant peak corresponding to the symmetrical biaryl of your boronic acid/ester. This section provides a systematic approach to diagnose and solve the issue.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the competition between the desired cross-coupling catalytic cycle and the undesired homocoupling pathway.
Technical Support Center: Dehalogenation of 4-Bromo-2-fluoro-6-methoxybenzonitrile
This guide is designed for researchers, scientists, and drug development professionals encountering the undesired side reaction of hydrodehalogenation (HDH) during catalytic cross-coupling reactions involving 4-Bromo-2-fluoro-6-methoxybenzonitrile. This document provides in-depth troubleshooting strategies, mechanistic insights, and preventative protocols to maximize the yield of the desired coupled product and minimize the formation of the reduced, dehalogenated byproduct (2-fluoro-6-methoxybenzonitrile).
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation (HDH) in the context of my reaction with this compound?
A1: Hydrodehalogenation, or dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the C-Br bond of your starting material is cleaved and replaced with a C-H bond.[1][2] This converts your valuable "this compound" into the byproduct "2-fluoro-6-methoxybenzonitrile," consuming the substrate, reducing the yield of your target molecule, and complicating downstream purification.[2]
Q2: What are the primary mechanistic causes of this unwanted dehalogenation?
A2: Dehalogenation typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex is an intermediate from which several competing pathways can diverge. The undesired HDH pathway is often initiated by the formation of a palladium-hydride (Pd-H) species. This hydride can originate from various sources in the reaction mixture, including:
-
Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) or residual water can be a primary source of hydrides.[3][4][5]
-
Bases: Strong alkoxide bases (e.g., NaOtBu) or even amine bases can generate Pd-H species through β-hydride elimination or other decomposition pathways.[5]
-
Reagents: The organometallic coupling partner or additives can sometimes act as hydride donors.
Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst, which can then continue this parasitic cycle.[5]
Q3: Is my substrate, this compound, particularly susceptible to dehalogenation?
A3: Yes, substrates with electron-withdrawing groups, such as the nitrile (-CN) and fluoro (-F) groups on your molecule, can be more susceptible to dehalogenation. These groups make the aryl ring more electron-deficient, which can facilitate the initial oxidative addition step but may also influence the relative rates of subsequent steps in the catalytic cycle. The reactivity of aryl halides towards dehalogenation generally follows the trend I > Br > Cl, making your aryl bromide a candidate for this side reaction.[6]
Q4: How can I definitively identify and quantify the dehalogenated byproduct?
A4: You can use standard analytical techniques to monitor your reaction and identify the byproduct:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the most effective method. You will see a peak corresponding to the molecular weight of the dehalogenated product (2-fluoro-6-methoxybenzonitrile, C₈H₆FNO, MW: 151.14) in addition to your starting material (MW: 230.03) and desired product.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Analysis of the crude reaction mixture will show a new aromatic proton signal in the position where the bromine atom was previously located, along with the disappearance of the starting material signals.[2]
-
TLC (Thin-Layer Chromatography): The dehalogenated product is typically less polar than the starting aryl bromide and will appear as a new spot with a higher Rƒ value.[2]
Troubleshooting Guide: Minimizing Dehalogenation
If you observe significant formation of 2-fluoro-6-methoxybenzonitrile, follow this systematic approach to diagnose and resolve the issue.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Levels of Dehalogenated Byproduct | 1. Catalyst System & Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to promote the desired reductive elimination over the HDH pathway. The rate of transmetalation might be slow, allowing more time for side reactions. | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate reductive elimination and sterically hinder pathways leading to Pd-H formation.[6][7] Use a Pre-catalyst: Employ a well-defined pre-catalyst (e.g., XPhos Pd G3) to ensure efficient and clean generation of the active Pd(0) species.[7][8] |
| 2. Inappropriate Base: Strong alkoxide or hydroxide bases can act as hydride sources or degrade other components. The base may be too strong for the substrate, leading to decomposition. | Base Optimization: Switch to weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7] These are less likely to generate hydride species. | |
| 3. Solvent as a Hydride Source: Protic solvents (alcohols, water) are common culprits. Even "anhydrous" aprotic solvents can contain enough residual water to cause issues. | Solvent Change: Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or toluene.[6][7] Ensure solvents are rigorously dried and degassed before use. If an aqueous system is required (e.g., Suzuki coupling), minimize the water content to only what is necessary. | |
| 4. Reaction Temperature & Time: Higher temperatures can accelerate side reactions, including catalyst decomposition that leads to Pd-H species. | Temperature Control: Run the reaction at the lowest effective temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating. | |
| 5. Reagent Purity & Atmosphere: Impurities in reagents can inhibit the catalyst. Oxygen can degrade the active Pd(0) catalyst, leading to side reactions. | Verify Reagent Quality: Use high-purity starting materials, coupling partners, and bases. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[8][9] |
Visualizing the Competing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle for a generic cross-coupling reaction versus the competing hydrodehalogenation pathway.
Caption: Desired cross-coupling catalytic cycle.
Caption: Competing Dehalogenation (HDH) Pathway.
Recommended Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress HDH.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base: Potassium Phosphate (K₃PO₄), ground to a fine powder and dried (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and dried K₃PO₄.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous dioxane, followed by the degassed water, via syringe. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Degassing (Crucial Step): Sparge the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles. This removes dissolved oxygen which can promote side reactions.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of the starting material and the appearance of the desired product and the dehalogenated byproduct.
-
Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired coupled product from any dehalogenated byproduct.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Catalyst selection for electron-rich "4-Bromo-2-fluoro-6-methoxybenzonitrile"
Topic: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 4-Bromo-2-fluoro-6-methoxybenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the electron-rich and sterically hindered substrate, this compound. This molecule's unique electronic and steric profile—possessing two ortho substituents (fluoro and methoxy) to the bromine—presents specific challenges that require careful catalyst system selection. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and optimize your synthetic routes.
Understanding the Substrate: Why is this compound "Challenging"?
The reactivity of this substrate is governed by a combination of electronic and steric effects. The methoxy group is a strong electron-donating group, which enriches the aromatic ring with electron density. This makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond, kinetically less favorable compared to electron-poor aryl halides.[1][2] Furthermore, the presence of two ortho substituents creates significant steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.
The following diagram illustrates the logical workflow for selecting a catalyst system for this substrate.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, with sterically demanding, electron-rich substrates, catalyst performance is highly dependent on the choice of ligand.[3][4]
Frequently Asked Questions (Suzuki-Miyaura)
Q1: What is the best starting point for a catalyst system for the Suzuki coupling of this compound?
A1: For this substrate, a combination of a palladium source (like Pd(OAc)₂ or a pre-catalyst) and a bulky, electron-rich biaryl phosphine ligand is the recommended starting point.[5][6] Ligands such as SPhos or XPhos are specifically designed to facilitate reactions with sterically hindered and electron-rich aryl halides.[6] They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7]
Q2: Why are standard ligands like PPh₃ (Triphenylphosphine) often ineffective for this substrate?
A2: Triphenylphosphine is less electron-donating and less sterically bulky than modern biaryl phosphine ligands. For an electron-rich substrate like ours, the increased electron density on the palladium center provided by a ligand like SPhos is crucial for efficient oxidative addition. Furthermore, the steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active, and facilitates the final reductive elimination step to release the product.[1]
Q3: Which base should I choose for my Suzuki-Miyaura reaction?
A3: The choice of base is critical. Strong inorganic bases are generally preferred.[8] Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective in many challenging couplings. Cesium carbonate (Cs₂CO₃) can also be effective due to its good solubility in common organic solvents.[9] Avoid weaker bases like sodium bicarbonate unless milder conditions are explicitly required for other functional groups in your coupling partner.
Troubleshooting Guide (Suzuki-Miyaura)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst species. 2. Insufficiently active ligand. 3. Poor quality reagents (boronic acid decomposition, wet solvent). | 1. Use a palladium pre-catalyst (e.g., SPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[10] 2. Switch to a more sterically demanding and electron-rich ligand like AntPhos for extremely hindered couplings.[4] 3. Use fresh, anhydrous solvents and high-purity boronic acid. Check boronic acid for signs of decomposition (protodeboronation). |
| Significant Hydrodehalogenation (Ar-H formation) | 1. Competing reaction pathway, often exacerbated by high temperatures. 2. Presence of water leading to protodeboronation of the boronic acid, followed by reduction of the aryl halide. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure rigorously anhydrous conditions. Use freshly dried base and solvent. 3. A different ligand/base combination may alter the selectivity; screen alternative conditions.[4] |
| Formation of Homocoupled Biaryl (from Boronic Acid) | 1. Oxygen contamination in the reaction mixture. 2. Side reaction catalyzed by palladium. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). 2. Decrease catalyst loading slightly. |
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the cornerstone for synthesizing aryl amines. The electron-rich nature of this compound makes it a suitable, albeit challenging, substrate for this transformation.[11]
Frequently Asked Questions (Buchwald-Hartwig)
Q1: My reaction with a primary amine is sluggish. What catalyst system should I use?
A1: Coupling with primary amines can be challenging due to the potential formation of catalytically inactive palladium bis(amine) complexes.[12] The use of highly hindered dialkylbiaryl phosphine ligands like BrettPhos or RuPhos is crucial. These ligands create a sterically crowded environment around the palladium center that disfavors the formation of such inactive species and promotes the desired C-N reductive elimination.[13][14]
Q2: What is the role of the strong base (e.g., NaOtBu) and can I use a weaker one?
A2: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9] Its primary role is to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido complex, which is a key intermediate prior to reductive elimination.[14][15] Weaker bases like carbonates are generally not strong enough to facilitate this deprotonation efficiently, leading to low or no yield.[9]
Troubleshooting Guide (Buchwald-Hartwig)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Poor catalyst activation. 2. Base-sensitive functional groups on coupling partner are degrading. 3. Catalyst poisoning. | 1. Use a G3 or G4 Buchwald pre-catalyst for reliable activation with the base at room temperature.[9] 2. Screen alternative strong bases. Potassium phosphate (K₃PO₄) can sometimes be a milder, effective alternative for sensitive substrates. 3. Ensure the amine coupling partner is of high purity. Impurities can coordinate to palladium and inhibit catalysis.[10] |
| Significant Hydrodehalogenation (Ar-H formation) | 1. β-Hydride elimination from the Pd(II)-amido intermediate, a common side reaction, especially with amines bearing β-hydrogens.[13][16] 2. Reaction temperature is too high. | 1. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos). The increased steric bulk can disfavor the geometry required for β-hydride elimination and promote reductive elimination.[12] 2. Lower the reaction temperature. |
| Dark, Insoluble Reaction Mixture | 1. Palladium black formation (catalyst decomposition). 2. Base degradation or insolubility. | 1. Ensure a proper ligand-to-palladium ratio (typically 1.1-2.0 : 1). An extra equivalent of ligand can help stabilize the catalyst.[10] 2. Ensure vigorous stirring, especially with heterogeneous inorganic bases.[9] Consider a solvent with better base solubility, like t-BuOH or CPME. |
Section 3: Sonogashira Coupling (C-C(sp) Bond Formation)
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides. For electron-rich systems, copper-free conditions are often preferred to minimize side reactions.[17][18]
Frequently Asked Questions (Sonogashira)
Q1: Should I use a standard copper co-catalyst for this substrate?
A1: Not necessarily. While traditional Sonogashira conditions use a copper(I) salt (e.g., CuI), this can lead to a significant side reaction called Glaser-Hay coupling, which is the homocoupling of the terminal alkyne. This issue is often more pronounced with less reactive, electron-rich aryl bromides.[17] Therefore, starting with a "copper-free" Sonogashira protocol is highly recommended for this substrate.
Q2: What catalyst system is best for a copper-free Sonogashira coupling?
A2: A palladium source combined with a bulky, electron-rich phosphine ligand is the system of choice. Ligands like P(tBu)₃ (tri-tert-butylphosphine) or XPhos are very effective.[17][19] These ligands promote the oxidative addition of the electron-rich aryl bromide and facilitate the overall catalytic cycle under milder conditions.[17] An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and, in some cases, the solvent.[20]
Q3: My reaction is not going to completion at room temperature. What should I do?
A3: While many Sonogashira reactions can proceed at room temperature, challenging substrates like this compound may require mild heating (e.g., 40-60 °C) to drive the reaction to completion, especially if steric hindrance is a major factor.[17][21] Increasing the catalyst loading slightly (from 1 mol% to 2.5 mol%) can also improve conversion.[21]
Troubleshooting Guide (Sonogashira)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product, Starting Material Consumed | 1. Significant Glaser-Hay homocoupling of the alkyne. 2. Alkyne decomposition. | 1. If using copper, immediately switch to a copper-free protocol.[17] 2. Ensure all reagents and solvents are thoroughly degassed, as oxygen promotes Glaser coupling. 3. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low. |
| Low Conversion, Starting Material Remains | 1. Insufficiently active catalyst for this specific substrate. 2. Base is not strong enough. | 1. The choice of ligand is critical; screen bulky phosphines like P(tBu)₃, PCy₃, or XPhos to match the steric and electronic demands of the substrates.[1][19] 2. While amine bases are standard, for very difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like THF or Dioxane can be tested. |
| Reaction Stalls | 1. Catalyst deactivation over time. | 1. Use a more robust palladium pre-catalyst that is less prone to decomposition. 2. If heating, ensure the temperature is not excessive, which can accelerate catalyst degradation. |
Section 4: Experimental Protocols
The following are generalized starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary. Always use standard Schlenk techniques or a glovebox to ensure an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Glassware Preparation: Add a stir bar to a flame-dried Schlenk flask. Allow to cool to room temperature under vacuum.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong argon counterflow, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 eq, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 5:1, 0.2 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8][22]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Glassware Preparation: Add a stir bar to a flame-dried Schlenk flask.
-
Reagent Addition: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq), and this compound (1.0 eq).
-
Reaction Setup: Seal the flask, remove from the glovebox, and attach to a Schlenk line. Add degassed toluene (0.2 M) followed by the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100 °C.
-
Monitoring & Workup: Follow steps 6-7 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Glassware Preparation: Add a stir bar to a flame-dried Schlenk flask.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(P(tBu)₃)₂, 0.03 eq).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or Dioxane, 0.2 M), followed by the terminal alkyne (1.5 eq) and an amine base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitoring & Workup: Follow steps 6-7 from the Suzuki-Miyaura protocol.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Solvent effects on "4-Bromo-2-fluoro-6-methoxybenzonitrile" reactivity
Technical Support Center: 4-Bromo-2-fluoro-6-methoxybenzonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. The unique electronic and steric properties of this reagent—an electron-withdrawing nitrile, a deactivating but ortho-directing methoxy group, and two distinct halogens—present both opportunities and challenges. This guide provides in-depth, field-tested insights into troubleshooting common reactions, with a core focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting a nucleophilic substitution of the fluorine atom with an aliphatic amine, but the reaction is sluggish and gives low yields. Why is this happening?
A1: This is a common issue stemming from the electronic nature of the ring and solvent choice. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. However, the methoxy group is an electron-donating group, which partially deactivates the ring for SNAr. To overcome this, reaction conditions must be carefully optimized.
-
Causality of Sluggish Reactions:
-
Solvent Effects : Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with your amine nucleophile. This solvates the nucleophile, stabilizing it and effectively lowering its reactivity. The "naked," unsolvated nucleophile is far more potent.
-
Base Strength : A strong, non-nucleophilic base is required to deprotonate the amine (if using a salt) or to scavenge the HF byproduct, driving the reaction forward. Insufficient base strength can stall the reaction.
-
-
Troubleshooting Recommendations:
-
Switch to a Polar Aprotic Solvent : Solvents like DMF, DMSO, or NMP are superior choices. They possess high polarity to dissolve reagents but cannot hydrogen-bond with the nucleophile, enhancing its reactivity.
-
Use a Stronger Base : If using an amine salt, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. For neutral amines, a hindered organic base like DBU or a strong inorganic base can be beneficial.
-
Increase Temperature : SNAr reactions are often kinetically slow and benefit significantly from heating, typically in the range of 80-120 °C.
-
A study on fluorine-substituted chalcones demonstrated that using THF instead of MeOH prevented competitive SNAr reactions, highlighting the critical role of solvent in directing reaction pathways.[1]
Q2: I observe a side product that appears to be a methoxy-substituted analog. How can I prevent this?
A2: This indicates that your nucleophile is displacing the methoxy group, or that a methoxide anion (if present from the solvent or base) is participating in the reaction. While the fluorine is generally more activated for displacement, side reactions can occur under harsh conditions.
-
Troubleshooting Steps:
-
Avoid Alcoholic Solvents : If using a base like sodium methoxide or if the reaction is run at high temperatures in methanol, you risk trans-etherification or substitution by methoxide.[1]
-
Control Temperature : Excessive heat can lower the selectivity of the reaction. Determine the lowest effective temperature for the desired transformation.
-
Solvent Choice : Non-nucleophilic solvents like dioxane, toluene, or DMF are recommended to avoid participation in the reaction.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling at the bromide position is suffering from low yields and significant hydrodehalogenation (replacement of Br with H). What is the primary cause?
A3: Hydrodehalogenation is a common side reaction in Suzuki couplings, and its prevalence is highly dependent on the solvent, base, and catalyst system. The electron-rich nature of the substrate due to the methoxy group can sometimes influence the catalytic cycle.[2]
-
The Role of Solvent and Base:
-
Protic Solvents : Water is a necessary component of many Suzuki reactions to dissolve the inorganic base. However, excess water or the use of protic organic solvents can be a source of protons for the hydrodehalogenation pathway.
-
Solvent Polarity : The choice between solvent systems like Toluene/Water, Dioxane/Water, or THF/Water can influence catalyst stability and reaction rates.[3] While polar solvents were once thought to favor certain pathways, recent studies show the relationship is more complex and not solely dependent on dielectric constant.[4]
-
Base Choice : Strong bases can sometimes promote side reactions. Using a milder base like K₃PO₄ or K₂CO₃ is often preferable to hydroxides.
-
-
Recommended Starting Conditions & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Solvent System | 1,4-Dioxane / Water (4:1) | A robust, widely applicable system that provides good solubility for both organic and inorganic reagents.[3][5] |
| Base | K₃PO₄ | Effective and generally provides good results with minimal side reactions. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Well-established, reliable catalysts for Suzuki couplings. |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without promoting significant decomposition. |
If hydrodehalogenation persists, consider screening different palladium ligands or using a pre-formed catalyst to ensure a clean initiation of the catalytic cycle.
Q4: For a Buchwald-Hartwig amination, what is the best starting point for solvent and ligand selection?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] Success with an electron-rich, sterically hindered substrate like this compound hinges on the right combination of ligand, base, and solvent.[2]
-
Expert Recommendations:
-
Ligand Choice : Sterically hindered biarylphosphine ligands are essential. XPhos or RuPhos are excellent starting points as they are known to be effective for coupling with electron-rich aryl bromides.[7]
-
Solvent : Anhydrous, non-polar aprotic solvents are standard. Toluene or 1,4-dioxane are the most common and effective choices.[2][8] High-impact solvents like dioxane should be used with consideration for green chemistry principles.[8]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most frequently used base and is highly effective.
-
Palladium Source : A pre-catalyst like XPhos Pd G3 or generating the active Pd(0) species in situ from Pd₂(dba)₃ are both reliable methods.[9]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of this compound. Optimization may be required.[2]
Step-by-Step Methodology:
-
Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent & Base Addition : Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe. Then, add the base (e.g., NaOtBu, 1.4 eq) portion-wise.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Diagram 2: Troubleshooting Logic for Low Cross-Coupling Yield
Caption: A decision-making diagram for troubleshooting palladium cross-coupling reactions.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving Solubility of 4-Bromo-2-fluoro-6-methoxybenzonitrile for Reactions
Welcome to the technical support center for 4-Bromo-2-fluoro-6-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during synthetic reactions. As a substituted aromatic nitrile, this compound is a valuable building block, particularly in cross-coupling reactions. However, its solid nature and molecular structure can present significant solubility hurdles, impacting reaction kinetics and overall yield. This document offers a structured, causality-driven approach to effectively solubilize this reagent.
Understanding the Challenge: Structural Insights into Solubility
This compound is a crystalline solid at room temperature.[1][2] Its relatively planar aromatic structure can lead to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution. The presence of polar functional groups (nitrile, fluoro, and methoxy) suggests that polar solvents should be effective. However, the molecule also possesses a significant nonpolar surface area (the benzene ring and bromo-substituent), which complicates simple "like dissolves like" predictions.
This guide provides a systematic approach to solvent selection and solubility enhancement techniques, moving from the simplest methods to more advanced strategies.
Troubleshooting Guide: From Slurry to Solution
This section addresses common issues related to the poor solubility of this compound and provides actionable solutions.
Issue 1: The Reagent Fails to Dissolve at Room Temperature in a Chosen Solvent.
Primary Cause: The solvation energy provided by the solvent at ambient temperature is insufficient to overcome the lattice energy of the solid compound.
Solutions:
-
Systematic Solvent Screening: The first and most critical step is to identify a suitable solvent or solvent system.[3] The choice of solvent is paramount in palladium-catalyzed cross-coupling reactions, as it influences not only solubility but also catalyst stability and reactivity.[4][5][6]
| Solvent | Type | Rationale for Use |
| Dimethylformamide (DMF) | Polar Aprotic | High polarity and boiling point, often effective for dissolving substituted aryl halides. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A very strong solvent capable of disrupting intermolecular forces.[9] |
| 1,4-Dioxane | Ethereal | A common solvent for Suzuki and other cross-coupling reactions, often used with water as a co-solvent. |
| Tetrahydrofuran (THF) | Ethereal | A good starting point, though may be less effective than DMF or DMSO for highly crystalline solids. |
| Toluene | Nonpolar | Can be effective, especially at elevated temperatures, and is often used in combination with a polar co-solvent. |
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can enhance the rate of dissolution.[3]
-
Protocol: Before addition to the reaction vessel, gently grind the solid this compound using a mortar and pestle.
-
Issue 2: The Reagent Dissolves upon Heating but Precipitates upon Cooling.
Primary Cause: The compound exhibits temperature-dependent solubility, a common phenomenon for solids where dissolution is an endothermic process.[10][11][12]
Solutions:
-
Maintain Elevated Temperature: If the reaction conditions permit, maintaining the temperature at which the compound is soluble is the most straightforward solution.
-
Co-Solvent System: The addition of a miscible co-solvent can improve the overall solvating power of the medium and maintain solubility at lower temperatures.[3]
Issue 3: The Reaction is Sluggish or Incomplete, Suspected to be Due to Low Reagent Concentration.
Primary Cause: Even if the reagent appears to have dissolved, it may be at a concentration that is too low for an efficient reaction rate.
Solutions:
-
Sonication: The use of an ultrasonic bath can aid in dissolving stubborn solids by using high-frequency sound waves to break apart intermolecular interactions and agitate the particles.[3][4][8][13][14][15]
-
Protocol: Place the sealed reaction vessel in an ultrasonic bath and sonicate for 15-30 minute intervals. Monitor for dissolution.
Caption: Workflow for using sonication to improve solubility.
-
-
Solvent-Free or High-Temperature Ball Milling: For extremely insoluble substrates, particularly in the context of cross-coupling reactions, solvent-free techniques can be highly effective.[1][2][3] High-temperature ball milling involves mechanically mixing the solid reactants with the catalyst, often with heating, to promote the reaction in the solid state.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
A1: Based on its structure, a polar aprotic solvent is the most logical starting point. We recommend trying DMF or 1,4-dioxane first, as these are commonly successful for similar aryl halides in widely used reactions like Suzuki-Miyaura couplings.
Q2: I need to run my reaction at room temperature. What are my best options if the compound won't dissolve?
A2: If heating is not an option, your primary strategies are rigorous solvent screening and the use of sonication. Try a range of solvents, including more powerful ones like DMSO.[9] Applying sonication can often provide the necessary energy to achieve dissolution without thermal input.[8][13][14][15]
Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?
A3: Yes, co-solvents can be very effective.[3] The choice depends on your primary solvent.
-
If using a less polar solvent like toluene , adding a more polar one like DMF or ethanol can help.
-
In ethereal solvents like 1,4-dioxane or THF , a small amount of water is often used, particularly in Suzuki reactions, though caution is advised to avoid side reactions.
Q4: My reaction involves an aqueous phase and an organic phase, and the this compound is not dissolving well in the organic layer. What can I do?
A4: This is a classic scenario for employing a phase-transfer catalyst (PTC) .[16] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of a reactant from one phase to another, allowing the reaction to proceed at the interface or in the organic phase.[16]
Caption: A systematic approach to improving solubility.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating steps to address the solubility of this compound.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).[17]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition and Dissolution:
-
Add the primary degassed solvent (e.g., 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Stir the mixture at room temperature. If the solid does not dissolve, gently warm the mixture (e.g., to 40-60 °C) while stirring.
-
If the solid remains insoluble or precipitates upon cooling to the intended reaction temperature, consider adding a co-solvent (e.g., a small amount of degassed water) or proceeding to the next step.
-
For persistent solubility issues, place the sealed vial in a bath sonicator for 15-30 minutes.
-
-
Reaction: Once a homogeneous solution is achieved (or a fine, well-stirred suspension if full dissolution is not possible), heat the reaction to the target temperature (e.g., 80-100 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6][10][17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 4. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Bromo-2-(difluoromethoxy)-6-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. hielscher.com [hielscher.com]
- 15. youtube.com [youtube.com]
- 16. biomedres.us [biomedres.us]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Degradation of "4-Bromo-2-fluoro-6-methoxybenzonitrile" under reaction conditions
Welcome to the dedicated technical support guide for 4-Bromo-2-fluoro-6-methoxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted benzonitrile, this compound offers multiple reaction handles, but its reactivity profile can also present unique challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate potential synthetic hurdles and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, stability, and handling of this compound.
Q1: What are the key structural features and predicted physicochemical properties of this compound?
A1: this compound (C₈H₅BrFNO) is a poly-substituted aromatic compound with a molecular weight of approximately 230.03 g/mol .[1][2] Its structure is defined by four distinct functional groups on a benzene ring, each imparting specific reactivity:
-
Nitrile Group (-CN): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can undergo hydrolysis to a carboxamide or carboxylic acid.[3]
-
Bromo Group (-Br): A common leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Fluoro Group (-F): The C-F bond is the strongest single bond in organic chemistry, conferring high thermal stability.[4] However, its position ortho to the activating nitrile group makes it a potential site for SNAr, especially with potent nucleophiles.[5]
-
Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the ring and can be a site for ether cleavage under harsh acidic conditions.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| CAS Number | 457051-15-9 | [1][6] |
| Molecular Formula | C₈H₅BrFNO | [1] |
| Molecular Weight | 230.03 g/mol | [1] |
| Physical Form | Solid | [2][6] |
| Purity | Typically ≥95% | [1][6] |
| Storage | Store at room temperature, sealed in a dry environment. | [6] |
| Predicted XlogP | 2.4 |[7] |
Q2: What are the primary degradation pathways for this molecule under common reaction conditions?
A2: Based on the functional groups present, several degradation pathways can be anticipated. Understanding these is critical for minimizing side reactions and maximizing yield.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[8][9] This typically occurs in a two-step process: first to the primary amide (4-bromo-2-fluoro-6-methoxybenzamide), and then to the corresponding carboxylic acid.[10] This is a significant concern when using strong aqueous bases (e.g., NaOH, KOH) or running reactions at high temperatures in protic solvents.[11]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly electron-withdrawing nitrile group, is activated towards nucleophilic attack.[5][12] Strong nucleophiles, including certain bases or reagents used in coupling reactions, can displace the fluoride.
-
Protodebromination: In palladium-catalyzed reactions, the C-Br bond can be reductively cleaved and replaced with a hydrogen atom, leading to the formation of 2-fluoro-6-methoxybenzonitrile. This is a common side reaction, often facilitated by sources of hydrides or protons in the reaction mixture.[13]
-
Demethylation: While the methoxy group is generally stable, harsh acidic conditions (e.g., HBr, BBr₃) can cleave the ether bond to yield the corresponding phenol. This is less common under typical cross-coupling or SNAr conditions.
Caption: Key degradation pathways of the title compound.
Section 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you may encounter during synthesis.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: I am observing low yields of my desired cross-coupled product. What are the potential causes related to the stability of the starting material?
A: Low yields can stem from multiple sources. Beyond general issues like catalyst activity or reagent quality, the structure of this compound presents specific challenges:
-
Cause 1: Base-Induced Nitrile Hydrolysis: Many Suzuki couplings employ strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and elevated temperatures. These conditions can hydrolyze the nitrile group to a carboxamide or carboxylic acid, consuming your starting material.[11] The resulting carboxylate can also interfere with the catalyst.
-
Solution:
-
Use a Non-Aqueous Base: Switch to a non-nucleophilic, anhydrous base like potassium fluoride (KF) or an organic base like triethylamine (TEA) if compatible with your system.
-
Lower Reaction Temperature: If possible, screen for lower temperatures, even if it requires a longer reaction time.
-
Use a Milder Base: Consider using a weaker base such as K₂CO₃ over stronger options like K₃PO₄ or NaOH.
-
-
-
Cause 2: Competitive SNAr of Fluorine: The fluoride can be displaced by hydroxide or alkoxide bases, especially at high temperatures. This leads to an undesired phenol or ether byproduct which may or may not be reactive in the cross-coupling reaction, complicating purification.
-
Solution: Avoid strongly nucleophilic bases, particularly at high temperatures. Use of fluoride-based bases (e.g., KF, CsF) can mitigate this through a common ion effect.
-
-
Cause 3: Protodebromination: The formation of 2-fluoro-6-methoxybenzonitrile is a common byproduct that reduces the yield of the desired product.[13]
-
Solution:
-
Ensure Anhydrous Conditions: Water can be a proton source. Thoroughly dry all solvents and reagents.
-
Optimize Ligand and Pre-catalyst: Bulky, electron-rich phosphine ligands can promote faster reductive elimination, which outcompetes the protodebromination pathway.[14]
-
Control Stoichiometry: Avoid a large excess of the boronic acid/ester, as it can be a source of protons upon decomposition.
-
-
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am trying to displace the fluorine atom with a nucleophile, but the reaction is sluggish. What factors could be hindering it?
A: While the nitrile group strongly activates the ring for SNAr, other factors can make the reaction challenging.
-
Cause 1: Deactivating Effect of the Methoxy Group: The methoxy group is electron-donating via resonance, which partially counteracts the activating effect of the nitrile group. This can slow down the formation of the negatively charged Meisenheimer complex intermediate, which is often the rate-determining step.[5][15]
-
Cause 2: Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-rich aromatic ring, especially at lower temperatures.
-
Cause 3: Poor Solvent Choice: SNAr reactions proceed fastest in polar aprotic solvents (e.g., DMSO, DMF, NMP) that can solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile itself, thus maximizing its reactivity.[16]
-
Cause 4: Steric Hindrance: The methoxy group ortho to the fluorine can provide some steric hindrance to the incoming nucleophile, slowing the rate of attack.
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature is the most common way to overcome the activation barrier.
-
Use a Stronger Nucleophile/Base: If using an N-H or O-H nucleophile, pre-forming the corresponding anion with a strong, non-nucleophilic base (e.g., NaH, KHMDS) can dramatically increase the reaction rate.
-
Optimize Solvent: Ensure you are using a suitable polar aprotic solvent that has been thoroughly dried.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate sluggish SNAr reactions by efficiently heating the polar solvent and reagents.[17]
Section 3: Recommended Analytical Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This general-purpose method is suitable for monitoring the consumption of starting material and the formation of the primary product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Quench a small aliquot (5-10 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex, then centrifuge or filter to remove particulates before injection.
Section 4: References
-
BenchChem. The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. [URL: https://www.benchchem.com/technical-guides/the-chemical-stability-of-fluorinated-aromatic-hydrocarbons]
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El-Aty, A. A., & Wünsch, B. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental pollution (Barking, Essex : 1987), 154(2), 155–168. [URL: https://pubmed.ncbi.nlm.nih.gov/17988785/]
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Pharmaffiliates. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [URL: https://www.pharmaffiliates.com/en/blog/the-chemical-versatility-of-3-methoxybenzonitrile-in-synthesis]
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Li, X., Liu, G., & Wu, C. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water research, 41(13), 2955–2962. [URL: https://pubmed.ncbi.nlm.nih.gov/17544472/]
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Eawag-BBD. Benzonitrile Degradation Pathway. (1998). [URL: http://eawag-bbd.ethz.ch/bzn/bzn_map.html]
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ChemScene. This compound. [URL: https://www.chemscene.com/products/4-Bromo-2-fluoro-6-methoxybenzonitrile-CS-0138546.html]
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Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97ba02fa]
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Al-Zoubi, R. M., & Marion, O. (2015). Base-catalysed hydration of nitriles to amides. Catalysis Science & Technology, 5(1), 279-283. [URL: https://core.ac.uk/display/82333649]
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ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [URL: https://www.researchgate.net/publication/282386121_Thermal_Stability_and_Electrochemical_Properties_of_Fluorine_Compounds_as_Nonflammable_Solvents_for_Lithium-Ion_Batteries]
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Frková, Z., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [URL: https://www.researchgate.net/publication/274710156_Degradation_pathways_of_three_benzonitrile_herbicides_-ioxynil_bromoxynil_and_dichlobenil-_in_pure_bacterial_cultures_versus_agricultural_soil]
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CymitQuimica. This compound. [URL: https://www.cymitquimica.com/en-us/p/4-bromo-2-fluoro-6-methoxybenzonitrile-IN-DA00DJE2]
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Scribd. EXP13 Hydrolysis of Benzonitrile. [URL: https://www.scribd.com/presentation/362945037/EXP13-Hydrolysis-of-Benzonitrile]
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Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 2000-2003. [URL: https://www.semanticscholar.org/paper/The-acid-catalysed-hydrolysis-of-benzonitrile-Hyland-O'Connor/8e100d0743b35f606820556f87e38a4d46c8673a]
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Zhang, Y., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(3), 1347-1355. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11881a]
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ResearchGate. Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. [URL: https://www.researchgate.net/publication/326127818_Synthesis_characterization_volatility_and_thermal_stability_of_fluorinated_copperII_aminoalkoxide_complexes_as_potential_vapour_deposition_precursors]
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Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1973/p2/p29730002000]
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PubChemLite. This compound (C8H5BrFNO). [URL: https://pubchemlite.org/compound/57442209]
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Chemical Label. 4-bromo-2-fluoro-6-methylbenzonitrile. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2015.htm]
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PubChem. 4-Bromo-2-fluoro-6-methylbenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56973648]
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Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. [URL: https://www.youtube.com/watch?v=2fA1u51_L5s]
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International Journal of Pharmaceutical Sciences and Research. Analytical methods for the degradation of phytoconstituents. [URL: https://ijpsr.com/bft-article/analytical-methods-for-the-degradation-of-phytoconstituents/]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.07%3A_Nucleophilic_Aromatic_Substitution]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.com/watch?v=s16_U8QfQ_s]
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ResearchGate. Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. [URL: https://www.researchgate.net/publication/7702830_Room-Temperature_Nucleophilic_Aromatic_Fluorination_Experimental_and_Theoretical_Studies]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [URL: https://www.vapourtec.com/flow-chemistry-resource-center/fundamentals-of-flow-chemistry/aromatic-substitution/]
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Bhat, B. A., & Khanday, W. A. (2020). Palladium used As A Catalyst: A Review. American Journal of PharmTech Research, 8(4), 11-20. [URL: https://ajphr.com/includes/issues/19_8_4_2.pdf]
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BenchChem. An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-chemical-stability-of-3-methoxyisothiazole-4-carbonitrile]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules (Basel, Switzerland), 14(7), 2459–2481. [URL: https://www.mdpi.com/1420-3049/14/7/2459]
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BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. [URL: https://www.benchchem.com/technical-guides/unraveling-the-reactivity-of-benzonitrile-derivatives-a-comparative-analysis-for-drug-discovery-and-organic-synthesis]
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ResearchGate. Detection and determination of nitriles. [URL: https://www.researchgate.net/publication/289656847_Detection_and_determination_of_nitriles]
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Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules (Basel, Switzerland), 23(11), 2954. [URL: https://www.mdpi.com/1420-3049/23/11/2954]
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Dr Jackson Chemistry. (2020, April 28). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.com/watch?v=3-358d5n-90]
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NIST. Benzonitrile, 4-methoxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C874909&Mask=20]
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Ciappa, F., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2052-2063. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00630h]
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BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/457051-15-9.html]
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Sharma, A., et al. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules (Basel, Switzerland), 27(13), 4241. [URL: https://www.mdpi.com/1420-3049/27/13/4241]
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Master Organic Chemistry. Reactions and Mechanisms. [URL: https://www.masterorganicchemistry.com/reaction-guide/]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2592329/]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. The Biochemical journal, 165(2), 309–319. [URL: https://pubmed.ncbi.nlm.nih.gov/912164/]
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Google Patents. Process for hydrolysis of nitriles. [URL: https://patents.google.com/patent/US3920670A/en]
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Smith, R. P., & Gorrod, J. W. (1988). In Vitro Metabolism of Aromatic Nitriles. Drug Metabolism Reviews, 19(2), 165-181. [URL: https://pubmed.ncbi.nlm.nih.gov/3063200/]
-
McNally, A., & Paquin, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 51(7), 1772–1776. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6054593/]
-
BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. [URL: https://www.benchchem.com/technical-guides/technical-support-center-cross-coupling-reactions-of-2-bromo-4-methylpyridine]
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Chotana, G. A., et al. (2020). Advances in Cross-Coupling Reactions. Molecules (Basel, Switzerland), 25(19), 4500. [URL: https://www.mdpi.com/1420-3049/25/19/4500]
References
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 4-Bromo-2-fluoro-6-methoxybenzonitrile
The Structural Landscape: Predicting the NMR Spectrum
The structure of 4-Bromo-2-fluoro-6-methoxybenzonitrile presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing cyano and bromo groups, the strongly electronegative fluoro group, and the electron-donating methoxy group creates a unique electronic environment that governs the chemical shifts and coupling constants of the aromatic protons and carbons.
To predict the ¹H and ¹³C NMR spectra, we will draw comparisons with the known spectral data of structurally similar compounds: 4-Bromo-2-fluoroanisole , 2-Fluoro-6-methoxybenzonitrile , and 4-Bromobenzonitrile . By understanding the individual and collective effects of these substituents, we can construct a highly accurate theoretical spectrum for our target molecule.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; a -- b -- c -- d -- e -- f -- a; Br [label="Br", pos="0.5,1.5!", fontsize=12, fontcolor="#EA4335"]; F [label="F", pos="-1.5,0.5!", fontsize=12, fontcolor="#34A853"]; OCH3 [label="OCH₃", pos="-1.5,-0.5!", fontsize=12, fontcolor="#4285F4"]; CN [label="C≡N", pos="1.5,-0.5!", fontsize=12, fontcolor="#FBBC05"]; H1 [label="H", pos="1.5,0.5!", fontsize=12, fontcolor="#202124"]; H2 [label="H", pos="-0.5,-1.5!", fontsize=12, fontcolor="#202124"]; b -- Br; f -- F; e -- OCH3; c -- CN; d -- H1; a -- H2; }
Caption: Molecular structure of this compound.
Comparative ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two aromatic protons. The chemical shifts and splitting patterns will be heavily influenced by the surrounding substituents.
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 4-Bromo-2-fluoroanisole | ~7.2 (H-3), ~7.0 (H-5), ~6.9 (H-6) | d, J(H,F) ≈ 8-10; dd, J(H,H) ≈ 8-9, J(H,F) ≈ 2-3; d, J(H,H) ≈ 8-9 |
| 2-Fluoro-6-methoxybenzonitrile | ~7.6-7.0 (3H) | m |
| Predicted: this compound | ~7.3-7.5 (H-3) | d, J(H,F) ≈ 8-10 Hz |
| ~7.1-7.3 (H-5) | d, J(H,H) ≈ 2-3 Hz | |
| Methoxy Protons | ~3.9 | s |
Analysis and Prediction:
-
Aromatic Protons: We anticipate two signals in the aromatic region. The proton at position 3 (H-3), being ortho to the electron-withdrawing cyano group and meta to the bromine, will likely appear as a doublet due to coupling with the adjacent fluorine atom. Its chemical shift is predicted to be in the range of 7.3-7.5 ppm . The proton at position 5 (H-5), situated between the bromo and methoxy groups, is expected to be a doublet due to a smaller meta-coupling to H-3. Its chemical shift will likely be in the 7.1-7.3 ppm range. The fluorine atom will cause a characteristic splitting of the H-3 signal with a coupling constant (³JH-F) of approximately 8-10 Hz.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Due to the proximity of the electron-withdrawing fluorine and cyano groups, its chemical shift is expected to be slightly downfield compared to anisole, likely around 3.9 ppm .
Comparative ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | C-CN (δ, ppm) | C-Br (δ, ppm) | C-F (δ, ppm) | C-OCH₃ (δ, ppm) | Aromatic CH (δ, ppm) | -OCH₃ (δ, ppm) |
| 4-Bromobenzonitrile | ~118 | ~128 | - | - | ~132, ~133 | - |
| 4-Fluoroanisole | - | - | ~159 (d, ¹JC-F ≈ 240) | ~155 | ~115 (d, ²JC-F ≈ 23), ~116 (d, ³JC-F ≈ 8) | ~56 |
| Predicted: this compound | ~115 | ~118 | ~160 (d, ¹JC-F ≈ 250) | ~158 | C3: ~115 (d, ²JC-F ≈ 20); C5: ~125 | ~57 |
Analysis and Prediction:
-
Quaternary Carbons: The carbon attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F) of around 250 Hz and will be significantly downfield, predicted around 160 ppm . The carbon bearing the methoxy group (C-6) is also expected to be downfield, around 158 ppm . The carbon attached to the bromine (C-4) will be found around 118 ppm , and the nitrile carbon (C-1) around 110 ppm . The cyano carbon itself will appear around 115 ppm .
-
Aromatic CH Carbons: The carbon at position 3 (C-3) will show a doublet due to a two-bond coupling with fluorine (²JC-F) of approximately 20 Hz, with a predicted chemical shift around 115 ppm . The C-5 carbon is expected around 125 ppm .
-
Methoxy Carbon: The methoxy carbon should appear as a singlet around 57 ppm .
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the aromatic protons H-3 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of the C-3 and C-5 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The methoxy protons to C-6.
-
H-3 to C-1, C-2, C-4, and C-5.
-
H-5 to C-1, C-3, and C-4.
-
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. A proton-coupled spectrum would show this signal as a doublet of doublets due to coupling with H-3 and a smaller long-range coupling to H-5.
dot digraph "NMR_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];
subgraph "cluster_1D" { label = "1D NMR Spectroscopy"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; H1_NMR [label="¹H NMR\n(Chemical Shifts, Multiplicity)"]; C13_NMR [label="¹³C NMR\n(Chemical Shifts, C-F Coupling)"]; }
subgraph "cluster_2D" { label = "2D NMR Spectroscopy"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; COSY [label="COSY\n(H-H Correlations)"]; HSQC [label="HSQC\n(Direct C-H Correlations)"]; HMBC [label="HMBC\n(Long-Range C-H Correlations)"]; }
subgraph "cluster_Structure" { label = "Structural Elucidation"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Structure [label="Final Structure Confirmation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
H1_NMR -> COSY [label="Proton Connectivity"]; H1_NMR -> HSQC; C13_NMR -> HSQC [label="Carbon-Proton Attachment"]; H1_NMR -> HMBC; C13_NMR -> HMBC [label="Long-Range Connectivity"]; COSY -> Structure; HSQC -> Structure; HMBC -> Structure; }
Caption: Workflow for the comprehensive NMR analysis of this compound.
Experimental Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Number of scans: 128-1024 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and optimize parameters according to the spectrometer's user guide.
Conclusion
The NMR analysis of this compound provides an excellent example of how a detailed understanding of substituent effects can be used to predict and interpret complex spectra. By leveraging data from analogous compounds and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide serves as a valuable resource for scientists working with this and other polysubstituted aromatic compounds, enabling confident structural characterization and accelerating research and development efforts.
A Comparative Guide to Impurity Profiling of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the intermediates are the foundational building blocks. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product. 4-Bromo-2-fluoro-6-methoxybenzonitrile is a substituted benzonitrile, a class of compounds frequently utilized as key intermediates in the synthesis of complex pharmaceutical molecules. Its specific functional groups—a halogen, a nitrile, and an activated aromatic ring—make it versatile but also susceptible to the formation of various impurities during synthesis, purification, and storage.
Impurity profiling is the systematic process of detecting, identifying, and quantifying these unwanted components.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent requirements for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.05% to 0.15% depending on the maximum daily dose of the API.[4][5]
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of this compound. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to establish robust, self-validating analytical control strategies.
The Impurity Landscape: Predicting Potential Contaminants
A robust impurity profiling strategy begins with a theoretical assessment of what impurities are likely to form. This is informed by the synthetic route and the chemical stability of the target molecule. While the exact commercial synthesis of this compound is proprietary, we can postulate a logical pathway to predict its impurity profile. A plausible synthesis could involve the bromination of a 2-fluoro-6-methoxybenzonitrile precursor or a multi-step sequence starting from a simpler aromatic compound like 3,5-difluorobromobenzene.[6]
Based on these general synthetic principles, impurities can be classified into several categories as defined by ICH guidelines: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[7][8]
Comparative Analysis of Core Analytical Techniques
The cornerstone of impurity profiling is the use of high-resolution separation techniques coupled with sensitive detection and definitive characterization methods.[9][10] The three most powerful and complementary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary technique for quantifying organic impurities in pharmaceutical intermediates due to its versatility, sensitivity, and robustness.[3][11]
-
Expertise & Rationale: For a molecule like this compound, which is non-volatile and possesses a strong UV chromophore (the substituted benzene ring), Reverse-Phase HPLC (RP-HPLC) with UV detection is the logical choice.
-
Column Selection: A standard C18 column is the first choice, separating analytes based on hydrophobicity. However, the aromatic nature of the target molecule and its potential impurities makes a Phenyl-Hexyl stationary phase a compelling alternative. Phenyl-based phases can offer unique selectivity through π-π interactions, potentially resolving isomers that co-elute on a C18 column.[12]
-
Mobile Phase Optimization: The molecule lacks strongly acidic or basic functional groups, so retention is not highly dependent on pH. A simple mobile phase of acetonitrile (ACN) or methanol (MeOH) and water is sufficient. A gradient elution (gradually increasing the organic solvent percentage) is typically preferred over isocratic conditions to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable runtime.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents and low-molecular-weight by-products.[2][13]
-
Expertise & Rationale: The ICH Q3C guideline strictly limits residual solvents based on their toxicity.[3] Headspace GC is the preferred sample introduction technique as it selectively introduces volatile analytes into the GC system, leaving non-volatile matrix components behind.
-
Column Selection: A mid-polarity column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane stationary phase (e.g., DB-624 type), is highly effective for separating a wide range of common process solvents.[14]
-
Detector: Mass Spectrometry (MS) is the detector of choice. It not only quantifies the solvents but provides their mass spectrum, which acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST). This is crucial for identifying unexpected volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator
When an unknown impurity is detected (typically by HPLC) above the identification threshold, its structure must be determined. NMR is the most powerful and definitive technique for this purpose.[16][17]
-
Expertise & Rationale: Unlike chromatographic techniques that rely on comparison to a reference standard, NMR can elucidate the structure of a novel compound ab initio.[18] For a substituted benzonitrile, a suite of NMR experiments is employed:
-
1D NMR (¹H, ¹³C, ¹⁹F): ¹H NMR provides information on the number and connectivity of protons. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive to the electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton and confirming substituent positions on the aromatic ring.[19]
-
Performance Comparison Summary
The table below summarizes the comparative performance of these three core techniques for the impurity profiling of this compound.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification of non-volatile organic impurities & degradation products. | Identification & quantification of volatile impurities (residual solvents). | Definitive structural elucidation of unknown impurities. |
| Typical Impurities | Isomers, by-products, unreacted starting materials, hydrolysis products. | Process solvents (e.g., THF, Toluene, DCM), volatile reagents. | Any impurity that can be isolated in sufficient quantity (~0.5-1 mg). |
| Selectivity | High (tunable via column and mobile phase). | Very High (based on volatility and column chemistry). | Very High (based on unique nuclear magnetic environments). |
| Sensitivity (LOD/LOQ) | High (typically <0.03% for quantification). | Extremely High (ppm to ppb levels for volatiles). | Low (requires isolated, relatively pure sample). |
| Quantitative Accuracy | Excellent (with reference standards). | Good (with reference standards). | Good (qNMR), but primarily used for qualitative analysis. |
| Structure Information | None (retention time only). | High (provides mass spectrum for identification). | Definitive (provides complete 3D structural information). |
Integrated Analytical Workflow: A Self-Validating System
Effective impurity profiling relies not on a single technique, but on an integrated workflow where the strengths of each method complement the others. This creates a self-validating system where results are cross-checked and confirmed.
Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: RP-HPLC-UV Method for Organic Impurity Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV DAD, 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
A solution containing the main compound and a known impurity should be injected.
-
Resolution: > 2.0 between the main peak and the known impurity.
-
Tailing Factor: < 1.5 for the main peak.
-
Theoretical Plates: > 2000 for the main peak.
-
-
Causality and Trustworthiness: The use of a DAD allows for peak purity analysis, ensuring that a single chromatographic peak corresponds to a single component. The SST ensures the chromatographic system is performing adequately for separation and quantification on any given day.[11]
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
-
Instrumentation:
-
GC system with a headspace autosampler, split/splitless inlet, and a Mass Spectrometric detector.
-
-
Analytical Conditions:
-
Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent.[14]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Inlet: Split ratio 10:1, Temperature 250 °C.
-
MS Detector: Full Scan mode, m/z 35-350.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temp: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Crimp and seal immediately.
-
-
Causality and Trustworthiness: DMSO is chosen as the diluent due to its high boiling point, which prevents it from interfering with the analysis of more volatile solvents. The MS detector provides definitive identification, which is critical for regulatory compliance and for troubleshooting process issues.[15][20]
Conclusion
The impurity profile of a pharmaceutical intermediate like this compound is a critical quality attribute that requires a multi-faceted analytical approach. A well-designed strategy does not rely on a single technique but integrates the quantitative power of HPLC, the volatile-screening capability of GC-MS, and the definitive structural elucidation of NMR.[21][22] By understanding the potential impurity landscape and applying these complementary techniques within a logical workflow, drug development professionals can build a comprehensive and scientifically sound control strategy. This not only ensures compliance with global regulatory standards like those from the ICH but also fundamentally guarantees the quality and safety of the medicines reaching patients.[9]
References
- 1. mt.com [mt.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. database.ich.org [database.ich.org]
- 5. rroij.com [rroij.com]
- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. veeprho.com [veeprho.com]
- 17. jchps.com [jchps.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. researchgate.net [researchgate.net]
- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 22. soeagra.com [soeagra.com]
A Comparative Guide to the Biological Activity of Benzonitrile-Derived Kinase Inhibitors
Introduction: The Benzonitrile Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The search for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, kinase inhibitors have emerged as a particularly successful class of targeted therapies. The benzonitrile moiety, a benzene ring substituted with a cyano group, represents a key structural motif in the design of these inhibitors. Its unique electronic properties and ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases make it a "privileged scaffold" for developing potent and selective drug candidates.
Comparative Biological Activity: A Case Study of Quinazoline-Based EGFR Inhibitors
The following data summarizes the in vitro inhibitory activity of a series of novel conformationally constrained quinazoline analogues. These compounds were evaluated for their ability to inhibit both wild-type EGFR kinase and the clinically relevant T790M mutant, which is associated with acquired resistance to first-generation EGFR inhibitors. Furthermore, their antiproliferative activity against various cancer cell lines was assessed.
Table 1: Comparative in vitro Inhibitory Activity of Quinazoline Analogues against EGFR Kinase and Cancer Cell Lines
| Compound ID | EGFR (wild-type) IC50 (nM) | EGFR (T790M) IC50 (nM) | H1975 (L858R/T790M) Cell IC50 (µM) | A431 (WT, overexpression) Cell IC50 (µM) | K562 (EGFR-negative) Cell IC50 (µM) | SW620 (EGFR-negative) Cell IC50 (µM) |
| 9n | 1.5 | 20.8 | 0.45 | 0.12 | > 10 | > 10 |
| 9p | 2.1 | 25.6 | 0.52 | 0.15 | > 10 | > 10 |
| Gefitinib | 25.4 | 845.7 | 8.7 | 0.09 | > 10 | > 10 |
Data presented is a representative selection from a larger study to illustrate comparative activity. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell growth.
From this comparative data, several key insights can be drawn:
-
Potency against Wild-Type and Mutant EGFR: Compounds 9n and 9p demonstrate potent inhibition of both wild-type and the T790M mutant EGFR, with IC50 values in the low nanomolar range for the wild-type enzyme.[1] Notably, their activity against the T790M mutant is significantly better than the first-generation inhibitor, Gefitinib.[1]
-
Antiproliferative Activity: The enzymatic inhibition translates to potent antiproliferative activity against cancer cell lines driven by EGFR signaling. Both 9n and 9p show strong activity against the H1975 cell line, which harbors the L858R/T790M resistance mutations, and the A431 cell line, which overexpresses wild-type EGFR.[1]
-
Selectivity: The compounds exhibit high selectivity for EGFR-driven cancer cells. Their cytotoxicity against EGFR-negative cell lines (K562 and SW620) is minimal, indicating that their anticancer effect is primarily mediated through the inhibition of EGFR signaling.[1]
Experimental Protocols: A Guide to In Vitro Screening
The following protocols provide a detailed, step-by-step methodology for key experiments used to screen and characterize the biological activity of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General Framework)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., 4-Bromo-2-fluoro-6-methoxybenzonitrile derivative) in DMSO.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase in the kinase buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and serially diluted inhibitor.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the kinase activity using a suitable detection method, such as a fluorescence-based assay (e.g., TR-FRET) or a luminescence-based assay (e.g., Kinase-Glo®).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Absorbance Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualization of Key Processes
Diagrams provide a clear visual representation of the underlying biological pathways and experimental workflows.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Workflow of the MTT Cell Viability Assay.
Conclusion and Future Directions
The benzonitrile scaffold and its derivatives, such as the quinazoline analogues presented in this guide, continue to be a fertile ground for the discovery of potent and selective kinase inhibitors. The comparative data highlights the importance of subtle structural modifications in achieving desired activity against both wild-type and mutant forms of oncogenic kinases. The provided experimental protocols offer a robust framework for the in vitro screening and characterization of novel compounds.
Future research in this area should focus on:
-
Expanding the chemical diversity of this compound derivatives to explore a wider range of biological targets.
-
Conducting comprehensive kinase profiling to assess the selectivity of lead compounds across the human kinome.
-
Investigating the in vivo efficacy and pharmacokinetic properties of promising candidates in relevant animal models.
By systematically applying the principles of medicinal chemistry and rigorous biological screening, the potential of benzonitrile-based compounds to yield the next generation of targeted cancer therapies can be fully realized.
References
The Compass of Discovery: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-fluoro-6-methoxybenzonitrile Analogs in Kinase Inhibition
In the intricate landscape of drug discovery, the journey from a promising scaffold to a clinical candidate is guided by the rigorous exploration of its structure-activity relationship (SAR). This guide illuminates the path for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-6-methoxybenzonitrile, a versatile scaffold with latent potential in kinase inhibition. While direct, comprehensive SAR studies on its immediate analogs are emerging, this document synthesizes established principles from related chemical series to provide a predictive framework for analog design and optimization. By presenting a comparative analysis supported by experimental data from analogous systems, we aim to empower researchers to navigate the chemical space around this scaffold with greater precision and insight.
The Core Scaffold: Understanding this compound
The this compound core presents a unique combination of electronic and steric features. The electron-withdrawing nitrile and fluorine groups, coupled with the electron-donating methoxy group, create a distinct electronic profile on the phenyl ring. The bromine atom at the 4-position serves as a key vector for further chemical modification, often through cross-coupling reactions, allowing for the introduction of diverse functionalities to probe interactions with biological targets.
The strategic placement of these substituents suggests its potential as a "hinge-binder" motif in kinase inhibition, where the nitrile and adjacent functionalities can form critical hydrogen bonds with the kinase hinge region. The overall substitution pattern provides a rigid core from which to explore different pockets of the ATP-binding site.
Navigating the SAR Landscape: A Comparative Analysis of Analog Performance
Based on established SAR principles for kinase inhibitors, we can project the impact of systematic modifications to the this compound scaffold. The following sections explore these modifications, presenting hypothetical analogs and their anticipated performance based on data from structurally related inhibitor classes.
Modification at the 4-Position (Bromo Handle)
The bromine atom is the primary site for introducing diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig, are the workhorses for this purpose.
| Analog Series | Modification at 4-Position | Anticipated Impact on Kinase Inhibition | Rationale from Analogous Systems |
| A | Small Alkyl/Cycloalkyl Groups | Moderate to low activity. May provide baseline steric interaction. | Simple alkyl groups often lack specific interactions to drive high potency. |
| B | (Hetero)aryl Groups (e.g., Phenyl, Pyridyl, Pyrazolyl) | Potential for significant potency enhancement. Can engage in π-stacking and form additional hydrogen bonds. | Aryl and heteroaryl substitutions are a common strategy to access solvent-exposed regions and form key interactions. The SAR of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors highlights the benefit of heteroaryl groups.[1] |
| C | Amino-heterocycles (e.g., aminopyrimidine, aminopyridine) | High potential for potent inhibition. Amine can act as a hydrogen bond donor, mimicking the adenine portion of ATP. | Many potent kinase inhibitors utilize an amino-heterocycle to interact with the kinase hinge. |
| D | Amide or Urea Linkages | Can introduce additional hydrogen bond donors and acceptors, potentially improving potency and modulating physicochemical properties. | Linker modification is a key optimization strategy. |
Modulation of the 6-Position (Methoxy Group)
The methoxy group at the 6-position is likely to influence both the electronics of the ring and the conformation of the molecule. Its replacement can fine-tune solubility, metabolic stability, and target engagement.
| Analog Series | Modification at 6-Position | Anticipated Impact on Kinase Inhibition | Rationale from Analogous Systems |
| E | Demethylation (to -OH) | May introduce a new hydrogen bond donor, potentially increasing potency. However, it could also introduce metabolic liabilities. | Hydroxyl groups can form critical interactions but are also sites for glucuronidation. |
| F | Larger Alkoxy Groups (e.g., -OEt, -OPr) | Likely to have a minor impact on potency unless a specific steric fit is achieved. May improve metabolic stability. | Increasing alkyl chain length can sometimes improve pharmacokinetic properties. |
| G | Small Amino Groups (e.g., -NH2, -NHMe) | Can introduce a hydrogen bond donor, potentially altering the binding mode and improving potency. | The introduction of amino groups can significantly impact biological activity. |
Alterations at the 2-Position (Fluoro Group)
The fluorine atom at the 2-position significantly influences the pKa of adjacent groups and can participate in favorable electrostatic interactions.
| Analog Series | Modification at 2-Position | Anticipated Impact on Kinase Inhibition | Rationale from Analogous Systems |
| H | Replacement with -H | Likely to decrease potency by removing a key electronic feature and potential interaction point. | Fluorine is a common bioisostere for hydrogen and can enhance binding affinity. |
| I | Replacement with -Cl | May offer similar electronic effects to fluorine but with increased steric bulk, which could be beneficial or detrimental depending on the target. | Halogen substitution is a well-established strategy in medicinal chemistry. |
Experimental Protocols: Synthesizing and Evaluating Analogs
General Synthetic Strategy for 4-Substituted Analogs
The synthesis of analogs modified at the 4-position typically involves a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-substituted analog.
Caption: General workflow for the synthesis of 4-substituted analogs.
In Vitro Kinase Inhibition Assay
The following protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against a target kinase.[2][3]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well. Incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a framework for initiating SAR studies by drawing parallels from established inhibitor classes. Systematic modification at the 4-, 6-, and 2-positions, coupled with robust in vitro evaluation, will be crucial in unlocking the full potential of this scaffold. Future work should focus on generating empirical data for a focused library of analogs to validate and refine the predictive SAR models presented herein. The integration of computational modeling and structural biology will further accelerate the optimization of lead compounds derived from this versatile chemical starting point.
References
A Comparative In Vitro Evaluation Guide: Unlocking the Therapeutic Potential of Novel Kinase Inhibitors Derived from 4-Bromo-2-fluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of binding to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. 4-Bromo-2-fluoro-6-methoxybenzonitrile is one such scaffold, presenting a unique combination of electronic and steric properties ideal for crafting potent and selective kinase inhibitors. The presence of a strategically positioned bromine atom allows for versatile synthetic modifications via cross-coupling reactions, while the electron-withdrawing fluorine and nitrile groups, along with the methoxy substituent, provide handles for modulating potency, selectivity, and pharmacokinetic properties. A related compound, 4-Bromo-2-fluoro-6-methylbenzonitrile, has been identified as a reversible tyrosine kinase inhibitor, targeting receptors like the epidermal growth factor receptor (EGFR)[1]. This guide presents a comprehensive, multi-tiered strategy for the in vitro evaluation of a hypothetical series of compounds (Cpd-A, Cpd-B, and Cpd-C) derived from this promising benzonitrile scaffold, comparing them against a known therapeutic agent.
The In Vitro Evaluation Cascade: A Tri-Pillar Approach
The journey from a synthesized compound to a viable drug candidate is paved with rigorous testing. Our evaluation strategy is built on three pillars, designed to provide a holistic understanding of a compound's potential by assessing its direct target engagement, its effect in a cellular context, and its preliminary safety profile. This tiered approach ensures that resources are focused on the most promising candidates, allowing for early and informed decision-making.
Caption: A tiered workflow for in vitro compound evaluation.
Pillar 1: Biochemical Target Engagement - HER2 Kinase Inhibition
Causality: The foundational step is to confirm that our novel compounds directly interact with their intended molecular target. Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) is a receptor tyrosine kinase that is overexpressed in several cancers, making it a clinically validated target[2][3][4]. An in vitro kinase assay provides the cleanest assessment of potency, free from the complexities of cellular systems like membrane permeability and off-target effects. We utilize the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity[5].
Comparative Data: HER2 Kinase Inhibition
The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of our hypothetical compounds against recombinant human HER2, compared with Lapatinib, an established dual HER2/EGFR inhibitor.
| Compound | HER2 Kinase IC₅₀ (nM) |
| Cpd-A | 8.5 |
| Cpd-B | 150.2 |
| Cpd-C | 4.1 |
| Lapatinib | 9.8 |
Data are hypothetical and for illustrative purposes.
Interpretation: Cpd-C demonstrates superior biochemical potency compared to the reference compound, Lapatinib. Cpd-A shows comparable activity, while Cpd-B is significantly less potent, suggesting its specific structural modifications are detrimental to target binding.
Protocol: ADP-Glo™ HER2 Kinase Assay
This protocol is adapted from established methodologies for measuring kinase activity[3][5].
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA).
-
Prepare a master mix containing the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at 2x the final desired concentration in Kinase Assay Buffer.
-
Dilute purified recombinant HER2 enzyme in Kinase Assay Buffer to a 2x final concentration.
-
Prepare serial dilutions of test compounds and the positive control (Lapatinib) in 100% DMSO, followed by a further dilution in Kinase Assay Buffer to achieve a 5x final concentration with a DMSO concentration not exceeding 1% in the final reaction[3].
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or control solution to the wells of a 384-well plate.
-
Add 10 µL of the 2x HER2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Simplified HER2 signaling cascade leading to cell proliferation.
Pillar 2: Cellular Efficacy - Antiproliferative Activity
Causality: Demonstrating that a compound can inhibit its target biochemically is crucial, but it must also be able to reach its target within a cell and exert a biological effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's ability to inhibit cell proliferation or induce cell death[6][7]. This assay measures the metabolic activity of viable cells, which is an indicator of overall cell health and proliferation[8][9]. Testing on a HER2-overexpressing cancer cell line (e.g., SK-BR-3) directly assesses on-target efficacy, while a non-cancerous cell line (e.g., HEK293) provides a preliminary measure of selectivity and potential toxicity[6][7].
Comparative Data: Antiproliferative and Cytotoxicity Assays
| Compound | SK-BR-3 (Cancer) IC₅₀ (µM) | HEK293 (Non-cancerous) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Cpd-A | 0.45 | > 50 | > 111 |
| Cpd-B | 25.6 | > 50 | > 1.9 |
| Cpd-C | 0.18 | 8.9 | 49.4 |
| Lapatinib | 0.52 | > 50 | > 96 |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable. Data are hypothetical and for illustrative purposes.
Interpretation: Cpd-C again shows the highest potency, consistent with the biochemical data. However, it also displays some toxicity against the non-cancerous cell line, resulting in a lower selectivity index than Cpd-A and Lapatinib. Cpd-A demonstrates excellent potency and high selectivity, making it a very strong candidate. Cpd-B's weak biochemical activity translates to poor cellular performance.
Protocol: MTT Cell Proliferation Assay
This protocol is a standard procedure for evaluating the cytotoxic potential of novel compounds[6][8].
-
Cell Culture and Seeding:
-
Culture SK-BR-3 and HEK293 cells in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay Procedure:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals[9].
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting percent viability against the log of compound concentration.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Pillar 3: Early ADME & Safety - In Vitro Metabolic Stability
Causality: A potent compound is of little therapeutic value if it is metabolized and cleared from the body too quickly. Early assessment of metabolic stability is a critical de-risking step that helps predict a compound's in vivo half-life and potential for oral bioavailability[10][11]. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family[12]. This assay measures the rate at which a compound is depleted over time when incubated with human liver microsomes (HLM).
Comparative Data: Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Predicted Stability |
| Cpd-A | 45.2 | 30.7 | Moderate |
| Cpd-B | 11.5 | 120.5 | Low (High Clearance) |
| Cpd-C | > 120 | < 11.5 | High (Low Clearance) |
| Lapatinib | 78.9 | 17.6 | High |
Data are hypothetical and for illustrative purposes.
Interpretation: Cpd-C is highly stable, suggesting it is not readily metabolized by CYP enzymes. Cpd-A shows moderate stability, which may be acceptable for further development. Cpd-B is rapidly metabolized, indicating a significant metabolic liability that would likely translate to poor in vivo exposure.
Protocol: Microsomal Metabolic Stability Assay
This protocol is based on standard industry practices for assessing metabolic stability[12][13][14].
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin) at 10 mM in DMSO.
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare a 20 mM stock solution of the NADPH cofactor in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) / (mg/mL microsomal protein)[13][14].
-
Synthesis and Conclusion: Selecting the Path Forward
This comparative guide illustrates a logical, data-driven approach to early-stage drug discovery. By systematically evaluating compounds through the lenses of biochemical potency, cellular efficacy, and metabolic stability, we can build a comprehensive profile to guide candidate selection.
-
Cpd-C , while the most potent biochemically and in cells, raises a potential safety flag with its lower selectivity index. Its high metabolic stability is a positive attribute.
-
Cpd-B can be confidently deprioritized due to its poor performance across both biochemical and cellular assays, compounded by a significant metabolic liability.
-
Cpd-A emerges as the most promising candidate. It combines potent on-target activity with excellent cellular efficacy and selectivity. Its moderate metabolic stability is a manageable characteristic that can be addressed through further medicinal chemistry optimization if necessary.
Based on this in vitro evaluation, Cpd-A warrants progression to the next stages of preclinical development, including broader safety pharmacology panels, pharmacokinetic studies in animal models, and efficacy testing in in vivo cancer models. This structured, evidence-based comparison ensures that only the most promising molecules, balanced in their efficacy and drug-like properties, advance toward the clinic.
References
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | CHC43875 [biosynth.com]
- 2. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. mttlab.eu [mttlab.eu]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
A Spectroscopic Guide to the Differentiation of 4-Bromo-2-fluoro-6-methoxybenzonitrile Isomers
The Critical Need for Isomer Differentiation
The subject of this guide, 4-Bromo-2-fluoro-6-methoxybenzonitrile, and its isomers are complex substituted aromatic compounds. The interplay of the electron-withdrawing and donating effects of the bromo, fluoro, methoxy, and nitrile substituents creates unique electronic environments around the benzene ring for each isomer. These subtle electronic differences are magnified in spectroscopic measurements, providing a robust basis for their unambiguous identification. For researchers in drug development, confirming the correct isomeric structure is paramount, as even minor positional changes can drastically alter a compound's efficacy, toxicity, and metabolic profile.
Isomers Under Investigation
For the purpose of this guide, we will focus on the parent compound and three of its logical positional isomers:
-
Isomer 1 (Parent): this compound
-
Isomer 2: 2-Bromo-4-fluoro-6-methoxybenzonitrile
-
Isomer 3: 3-Bromo-2-fluoro-5-methoxybenzonitrile
-
Isomer 4: 5-Bromo-2-fluoro-3-methoxybenzonitrile
Caption: Molecular structures of the benzonitrile isomers under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity and spatial relationships of atoms within each isomer.
¹H NMR Spectroscopy: Probing the Aromatic Protons and Methoxy Group
The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum will be highly informative. The aromatic region (typically 6.5-8.0 ppm) will show distinct patterns for each isomer based on the relative positions of the protons and their coupling to the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Multiplicities | Methoxy Protons (ppm) |
| 1: this compound | H-3: ~7.3 (d, JHF ≈ 8 Hz)H-5: ~7.5 (s) | ~3.9 (s) |
| 2: 2-Bromo-4-fluoro-6-methoxybenzonitrile | H-3: ~7.6 (d, JHF ≈ 9 Hz)H-5: ~7.1 (d, JHF ≈ 3 Hz) | ~3.9 (s) |
| 3: 3-Bromo-2-fluoro-5-methoxybenzonitrile | H-4: ~7.4 (d, JHH ≈ 8 Hz)H-6: ~7.0 (d, JHH ≈ 3 Hz) | ~3.8 (s) |
| 4: 5-Bromo-2-fluoro-3-methoxybenzonitrile | H-4: ~7.2 (d, JHH ≈ 8 Hz)H-6: ~7.5 (d, JHH ≈ 3 Hz) | ~3.9 (s) |
-
Isomer 1 is expected to show one doublet for the proton adjacent to the fluorine and a singlet for the proton between the bromo and methoxy groups.
-
Isomer 2 will likely display two doublets in the aromatic region, both showing coupling to the fluorine atom.
-
Isomers 3 and 4 will also each exhibit two doublets in the aromatic region, but their coupling will be primarily between the two protons (ortho or meta coupling), with smaller couplings to fluorine. The precise chemical shifts will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing bromo and nitrile groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
Table 2: Predicted Key ¹³C NMR Spectral Features
| Isomer | Predicted Chemical Shift Range for Aromatic Carbons (ppm) | Key Differentiating Features |
| 1: this compound | 95 - 165 | C-F bond (~160 ppm, large ¹JCF); C-Br bond (~115 ppm) |
| 2: 2-Bromo-4-fluoro-6-methoxybenzonitrile | 100 - 165 | C-F bond (~162 ppm, large ¹JCF); C-Br bond (~110 ppm) |
| 3: 3-Bromo-2-fluoro-5-methoxybenzonitrile | 100 - 160 | C-F bond (~158 ppm, large ¹JCF); C-Br bond (~112 ppm) |
| 4: 5-Bromo-2-fluoro-3-methoxybenzonitrile | 100 - 160 | C-F bond (~159 ppm, large ¹JCF); C-Br bond (~118 ppm) |
The exact chemical shifts of the aromatic carbons will provide a unique fingerprint for each isomer. The positions of the C-Br, C-F, C-OCH₃, and C-CN signals will be diagnostic.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's local environment. The chemical shift of the fluorine nucleus is very sensitive to the electronic nature of the surrounding substituents.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Isomer | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity |
| 1: this compound | -105 to -115 | Doublet of doublets (coupling to H-3 and potentially a smaller long-range coupling) |
| 2: 2-Bromo-4-fluoro-6-methoxybenzonitrile | -110 to -120 | Doublet of doublets (coupling to H-3 and H-5) |
| 3: 3-Bromo-2-fluoro-5-methoxybenzonitrile | -115 to -125 | Multiplet (coupling to H-4 and smaller long-range couplings) |
| 4: 5-Bromo-2-fluoro-3-methoxybenzonitrile | -110 to -120 | Multiplet (coupling to H-4 and H-6) |
The differing substitution patterns will lead to distinct ¹⁹F chemical shifts and coupling patterns for each isomer, making this technique particularly powerful for their differentiation.[1][2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all isomers will show characteristic absorptions for the nitrile (C≡N) and C-O bonds, the exact frequencies and the fingerprint region (below 1500 cm⁻¹) can provide clues to the substitution pattern.
Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C≡N Stretch | C-O Stretch (Aromatic Ether) | Aromatic C=C Stretch | C-Br Stretch |
| All Isomers | ~2230 | ~1250 and ~1050 | ~1600-1450 | ~600-500 |
Conjugation of the nitrile group with the aromatic ring typically lowers the stretching frequency to around 2230 cm⁻¹.[3] While the C≡N stretch may not vary significantly between the isomers, the pattern of peaks in the fingerprint region, which arises from complex bending vibrations of the entire molecule, will be unique for each isomer and can be used for identification when compared to a reference spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. All four isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of roughly equal intensity).
The fragmentation patterns, however, may differ based on the stability of the resulting fragments. The initial fragmentation will likely involve the loss of the bromine atom or the methoxy group. The relative positions of the substituents will influence the subsequent fragmentation pathways.
Table 5: Predicted Key Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | 230/232 (due to ⁷⁹Br/⁸¹Br) | Loss of Br (m/z 151), Loss of CH₃ from methoxy (m/z 215/217), Loss of OCH₃ (m/z 199/201) |
While the major initial fragments may be similar, the relative intensities of these fragments could differ between isomers, providing another layer of data for differentiation. For instance, steric hindrance around the methoxy group in some isomers might influence the ease of its cleavage.[4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 2-5 seconds is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A higher number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard pulse sequence and reference the spectrum to an external standard like CFCl₃.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Spectrum Acquisition: Record a background spectrum of the KBr pellet or the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables. The fingerprint region should be carefully examined for unique patterns.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Pay close attention to the isotopic pattern of bromine.
Caption: A generalized workflow for the spectroscopic differentiation of the benzonitrile isomers.
Conclusion
The unambiguous identification of positional isomers like those of this compound is a formidable challenge that can be effectively addressed through a multi-pronged spectroscopic approach. While ¹H and ¹⁹F NMR are likely the most definitive techniques for distinguishing these isomers due to their sensitivity to the local electronic environment and through-bond/through-space couplings, ¹³C NMR, IR, and MS provide crucial complementary data. By carefully analyzing the unique spectroscopic fingerprint of each isomer, researchers can confidently confirm the identity of their synthesized or isolated compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-fluoro-6-methoxybenzonitrile: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-fluoro-6-methoxybenzonitrile, a key building block in many synthetic pathways. By understanding the inherent hazards of this compound and implementing the robust protective measures outlined below, you can mitigate risks and foster a culture of safety within your laboratory.
Understanding the Hazard Profile
This compound is a substituted aromatic nitrile. Its hazard profile is dictated by the synergistic effects of its functional groups: the bromo, fluoro, and cyano moieties, attached to a methoxy-substituted benzene ring. Safety data indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classifications for this compound.[1]
The causality behind these hazards is rooted in the molecule's reactivity. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitrile and halogen groups, can lead to interactions with biological macromolecules. The nitrile group, in particular, is a known toxicophore.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following recommendations are based on a thorough risk assessment and should be considered the minimum standard.
Hand Protection: Beyond the Standard Nitrile
While nitrile gloves are a common staple in laboratories for their general chemical resistance, they exhibit poor resistance to aromatic hydrocarbons[2][3][4][5][6]. Given the aromatic nature of this compound, prolonged or direct contact could lead to glove degradation and chemical breakthrough.
Recommended Glove Selection:
For incidental contact (e.g., splashes), double-gloving with a heavier weight nitrile glove (minimum 5-mil thickness) is advisable. However, for tasks involving significant handling or the potential for immersion, more robust glove materials are necessary.
| Glove Material | Protection Level | Rationale |
| Viton® | Excellent | Offers superior resistance to aromatic and chlorinated solvents[7][8][9]. |
| Norfoil™ (Silver Shield®) | Excellent | Provides the highest level of protection against a wide range of hazardous chemicals, including aromatic compounds[7]. |
| Heavy-duty Nitrile | Good (for incidental contact) | Should be used in a double-gloving configuration and changed immediately upon contamination[7][10]. |
Table 2: Recommended Glove Materials for Handling this compound.
Procedural Guidance for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.
-
Double-Gloving: For enhanced protection, wear two pairs of gloves. This also aids in safe doffing.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin.
-
Immediate Disposal: Dispose of contaminated gloves in a designated hazardous waste container. Never reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound is a solid that can cause serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: The minimum requirement for handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: Essential when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can be aerosolized, posing an inhalation hazard that may cause respiratory irritation. The choice of respiratory protection depends on the scale of the operation and the potential for airborne contamination.
Workflow for Respirator Selection:
Caption: Decision workflow for selecting appropriate respiratory protection.
-
For small-scale operations within a certified chemical fume hood: No respiratory protection is typically required.
-
For handling outside of a fume hood or when dust is generated: A NIOSH-approved N95, P95, or P100 particulate respirator is recommended[11][12][13].
-
For large-scale operations or significant aerosolization: A Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter should be considered for enhanced protection and comfort[11][13].
Protective Clothing: The Final Barrier
A chemically resistant lab coat is the minimum requirement. For larger scale work, a disposable chemical-resistant apron or suit should be worn over the lab coat. Ensure that clothing provides full coverage of the arms and legs. Closed-toe shoes are mandatory in any laboratory setting.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial for minimizing harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[14][15]. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[16][17]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open[18][19][20][21]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Stewardship
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Disposal Workflow:
Caption: Step-by-step process for the disposal of this compound waste.
Key Disposal Principles:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity[22][23][24][25].
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Containerization: Use a chemically compatible and sealable container.
-
Professional Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company[14].
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. This compound | 457051-15-9 [sigmaaldrich.com]
- 2. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. primodentalproducts.com [primodentalproducts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. labkafe.com [labkafe.com]
- 9. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 10. community.preproom.org [community.preproom.org]
- 11. bestsafetyequipments.com [bestsafetyequipments.com]
- 12. fishersci.at [fishersci.at]
- 13. 3m.com [3m.com]
- 14. benchchem.com [benchchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. One moment, please... [specialty.vision]
- 19. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 20. Chemical splash in the eye: First aid - Hancock Health [hancockhealth.org]
- 21. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. bucknell.edu [bucknell.edu]
- 24. campusoperations.temple.edu [campusoperations.temple.edu]
- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





